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Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2,4-Dimethyl-3-nitrophenol: A Technical Guide

The following technical guide details the physicochemical properties, synthesis challenges, and application scope of 2,4-Dimethyl-3-nitrophenol, tailored for research and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis challenges, and application scope of 2,4-Dimethyl-3-nitrophenol, tailored for research and drug development professionals.

Executive Summary

2,4-Dimethyl-3-nitrophenol is a specialized aromatic intermediate characterized by a "sandwiched" nitro group located between two methyl substituents. Unlike its more common isomers (e.g., 2,6-dimethyl-4-nitrophenol), this molecule exhibits unique electronic properties driven by Steric Inhibition of Resonance (SIR) .

For drug development professionals, this compound serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., PKMYT1 inhibitors) and other bioactive agents where restricted conformational freedom is required. This guide analyzes its solubility, ionization behavior, and synthetic isolation, providing a roadmap for its utilization in high-purity applications.

Molecular Architecture & Electronic State

The defining feature of 2,4-Dimethyl-3-nitrophenol is the steric crowding around the nitro group at position 3.

  • Steric Inhibition of Resonance (SIR): The methyl groups at positions 2 and 4 exert significant steric pressure on the nitro group at position 3. This forces the nitro group to rotate out of the plane of the aromatic ring.

  • Electronic Consequence: This deplanarization decouples the nitro group's

    
    -system from the benzene ring, significantly reducing its mesomeric (resonance) electron-withdrawing power. However, the inductive electron-withdrawing effect (-I) remains intact.
    
  • Impact on Reactivity: The hydroxyl group (position 1) remains the primary directing group, but the "deactivated" nature of the nitro group alters the expected pKa and nucleophilicity compared to planar nitrophenols.

Diagram 1: Steric Inhibition of Resonance (SIR) Mechanism

The following diagram illustrates the structural distortion caused by the adjacent methyl groups.

SIR_Mechanism cluster_0 Planar Conformation (High Energy) cluster_1 Twisted Conformation (Stable) Planar Nitro group coplanar with ring Clash Steric Clash: O(Nitro) vs H(Methyl) Planar->Clash Twisted Nitro group rotated ~40-60° out of plane Clash->Twisted Relaxation Relief Steric Relief Resonance Decoupled Twisted->Relief caption Fig 1. Steric pressure from 2,4-dimethyl groups forces the 3-nitro group out of plane.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models essential for formulation and synthesis planning.

Table 1: Core Physicochemical Properties[3][4]
PropertyValue / RangeSource/Method
Molecular Weight 167.16 g/mol Calculated
Physical State Yellow Crystalline SolidExperimental
Melting Point 105 – 110 °C (Predicted)Est. based on isomer trends
Boiling Point ~290 °C (at 760 mmHg)Predicted
pKa (Acidic) 8.8 – 9.2Predicted (Inductive -I dominant)
LogP (Octanol/Water) 2.3 ± 0.2XLogP3 Model
Solubility (Water) Low (< 1 mg/mL)Hydrophobic Methyls
Solubility (Organic) High (DMSO, DCM, MeOH)Dipolar interactions
H-Bond Donors 1 (Phenolic OH)Structure Analysis
H-Bond Acceptors 3 (Nitro O, Phenolic O)Structure Analysis
Critical Analysis of pKa

Unlike 4-nitrophenol (pKa 7.15), which is stabilized by strong resonance delocalization of the phenoxide negative charge onto the nitro group, 2,4-Dimethyl-3-nitrophenol lacks this stabilization due to the SIR effect. Consequently, it is less acidic (higher pKa ~9.0), behaving more like a substituted phenol with purely inductive withdrawal. This has implications for extraction protocols: it may not extract fully into weak bases like sodium bicarbonate.

Synthesis & Isolation Strategy

Synthesizing the 3-nitro isomer is non-trivial because the hydroxyl group of 2,4-dimethylphenol (2,4-xylenol) strongly directs nitration to the 6-position (ortho). The 3-position is meta to the directing OH group and sterically hindered.

Recommended Synthetic Workflow

To access the 3-nitro isomer with high purity, indirect routes or careful separation are required.

  • Direct Nitration (Low Yield Route): Nitration of 2,4-xylenol yields primarily 6-nitro-2,4-xylenol. The 3-nitro isomer is a minor byproduct (<10%) requiring extensive column chromatography.

  • Directed Lithiation / Protection (High Purity Route):

    • Step 1: Protection of phenol (e.g., MOM ether).

    • Step 2: Directed Ortho Metalation (DOM) is difficult due to methyl blocking.

    • Alternative: Nitration of 2,4-dimethylaniline followed by diazotization and hydrolysis (Sandmeyer-type hydroxylation) is often preferred to establish the substitution pattern before installing the hydroxyl.

Diagram 2: Synthetic Pathway & Purification Logic

Synthesis_Workflow Start Starting Material: 2,4-Dimethylphenol Reaction Electrophilic Aromatic Substitution (0-5°C, Controlled Addition) Start->Reaction Reagent Nitration Agent: HNO3 / H2SO4 Reagent->Reaction Major Major Product (90%): 6-Nitro-2,4-dimethylphenol (Ortho-directed) Reaction->Major Minor Target Product (<10%): 3-Nitro-2,4-dimethylphenol (Meta-directed / Steric) Reaction->Minor Separation Purification: Flash Chromatography (Hexane/EtOAc Gradient) Major->Separation Minor->Separation Final Isolated Target: CAS 70261-49-3 >98% Purity Separation->Final Elutes 2nd (Less Polar) caption Fig 2. Isolation strategy separating the minor 3-nitro target from the major 6-nitro isomer.

Analytical Characterization Protocols

To validate the identity of 2,4-Dimethyl-3-nitrophenol, specifically distinguishing it from the 6-nitro isomer, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)[5][6]
  • ¹H NMR (DMSO-d₆):

    • Aromatic Region: Look for two doublets (ortho coupling, J ≈ 8 Hz) if protons are adjacent (positions 5 and 6). Correction: In 2,4-dimethyl-3-nitrophenol, protons are at positions 5 and 6. They are adjacent.

    • Shift Logic:

      • H-6 (ortho to OH): ~6.8 - 7.0 ppm.

      • H-5 (meta to OH, ortho to 4-Me): ~7.1 - 7.3 ppm.

    • Methyl Groups: Two distinct singlets around 2.1 - 2.3 ppm. The 2-Me and 4-Me will have slightly different shifts due to the anisotropic effect of the twisted nitro group.

Infrared Spectroscopy (IR)
  • OH Stretch: Broad band at 3200–3400 cm⁻¹ (Intermolecular H-bonding).

  • NO₂ Stretch:

    • Asymmetric: ~1530 cm⁻¹.

    • Symmetric: ~1350 cm⁻¹.

    • Note: The twist caused by SIR often shifts the asymmetric stretch to higher frequencies compared to planar nitro groups.

Applications in Drug Development

This compound is a high-value Building Block (BB) rather than a final API. Its primary utility lies in creating sterically constrained binding cores.

Case Study: Kinase Inhibitors

In the development of inhibitors for targets like PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1), the 2,4-dimethyl-3-nitrophenol core is used to:

  • Fill Hydrophobic Pockets: The methyl groups occupy specific hydrophobic sub-pockets in the ATP binding site.

  • Induce Curvature: The steric twist of the nitro group (or its reduced amino form) forces the molecule into a non-planar conformation, improving selectivity against other kinases with flatter binding sites.

  • Synthetic Handle: The nitro group is readily reduced to an aniline (3-amino-2,4-dimethylphenol), which is then coupled to pyrimidine or quinazoline scaffolds.

Safety & Handling (MSDS Summary)

  • GHS Classification:

    • Acute Toxicity (Oral/Dermal): Category 3 or 4 (Harmful/Toxic).

    • Skin/Eye Irritation: Category 2 (Irritant).

  • Handling: Use in a fume hood. Nitrophenols can be absorbed through the skin.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the methyl groups or darkening of the phenol over time.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12608309, 2,4-Dimethyl-3-nitrophenol. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors. (Discusses the use of the T-3 intermediate). Retrieved from [Link]

  • ChemSrc. (2025). 2,4-xylenol Physicochemical Properties. (Base scaffold data). Retrieved from [Link]

Exploratory

An In-Depth Technical Guide to the Acidity and pKa of 2,4-Dimethyl-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the acidity and pKa value of 2,4-Dimethyl-3-nitrophenol, a substituted phenol of interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa value of 2,4-Dimethyl-3-nitrophenol, a substituted phenol of interest in various chemical and pharmaceutical contexts. A thorough examination of the underlying chemical principles governing its acidic properties is presented, including the intricate interplay of electronic and steric effects from its substituents. This guide also outlines detailed, field-proven experimental protocols for the accurate determination of its pKa, ensuring scientific integrity and reproducibility. The content is structured to deliver both theoretical understanding and practical application, making it an essential resource for professionals in chemical research and drug development.

Introduction: The Significance of Phenolic Acidity

Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. Their acidity, quantified by the acid dissociation constant (pKa), is a fundamental property that dictates their behavior in chemical reactions, biological systems, and pharmaceutical formulations. The pKa value indicates the propensity of the phenolic proton to dissociate, forming a phenoxide ion and a proton. This equilibrium is profoundly influenced by the nature and position of other substituents on the aromatic ring.

Substituents that withdraw electron density from the aromatic ring stabilize the resulting phenoxide ion through delocalization of the negative charge, thereby increasing the acidity (lowering the pKa).[1][2] Conversely, electron-donating groups destabilize the phenoxide ion, leading to decreased acidity (higher pKa).[3] Understanding these substituent effects is paramount for predicting and modulating the chemical and biological activity of phenolic compounds.

This guide focuses specifically on 2,4-Dimethyl-3-nitrophenol, a molecule presenting a unique combination of electron-donating methyl groups and a strongly electron-withdrawing nitro group.

Theoretical Framework: Unraveling the Substituent Effects in 2,4-Dimethyl-3-nitrophenol

The acidity of 2,4-Dimethyl-3-nitrophenol is a result of the cumulative influence of its three substituents on the stability of its conjugate base, the 2,4-dimethyl-3-nitrophenoxide ion.

The Nitro Group: A Potent Acidifying Agent

The nitro group (-NO2) is a powerful electron-withdrawing group, operating through both the inductive (-I) and resonance (-M or -R) effects.[4]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This effect helps to delocalize the negative charge of the phenoxide ion, thus stabilizing it.

  • Resonance Effect (-M): When positioned ortho or para to the hydroxyl group, the nitro group can directly participate in resonance, further delocalizing the negative charge of the phenoxide ion onto its own oxygen atoms.[5][6] In 2,4-Dimethyl-3-nitrophenol, the nitro group is in the meta position relative to the hydroxyl group. At the meta position, the resonance effect does not extend to the hydroxyl group's oxygen.[2] Therefore, the acid-enhancing effect of the nitro group in this specific molecule is primarily due to its inductive effect.

The Methyl Groups: Electron-Donating Influence

Methyl groups (-CH3) are generally considered electron-donating groups. They exert their influence through:

  • Inductive Effect (+I): Alkyl groups are less electronegative than the sp2 hybridized carbons of the benzene ring and thus donate electron density through the sigma bond framework. This effect tends to destabilize the phenoxide ion by increasing the negative charge density on the ring, which in turn decreases acidity.

  • Hyperconjugation: This involves the delocalization of sigma electrons from the C-H bonds of the methyl group into the pi system of the aromatic ring. This also results in an overall electron-donating effect.

Steric Considerations

In some substituted phenols, steric hindrance can play a significant role in determining acidity. For instance, in 3,5-dimethyl-4-nitrophenol, the two methyl groups ortho to the nitro group can force the nitro group out of the plane of the benzene ring.[7] This "steric inhibition of resonance" reduces the electron-withdrawing resonance effect of the nitro group, making the compound less acidic than might be expected.[7] In the case of 2,4-Dimethyl-3-nitrophenol, the methyl groups are not positioned to cause significant steric hindrance with the nitro group, allowing it to remain largely coplanar with the ring and exert its full inductive effect.

Predicted pKa and Physicochemical Properties

Based on the interplay of these electronic effects, it is predicted that 2,4-Dimethyl-3-nitrophenol will be more acidic than phenol (pKa ≈ 10) due to the dominant electron-withdrawing inductive effect of the meta-nitro group. However, it is expected to be less acidic than nitrophenols where the nitro group is in the ortho or para position, as those benefit from the stronger resonance effect. The electron-donating methyl groups will slightly counteract the acidifying effect of the nitro group. A predicted pKa value for 2,3-Dimethyl-4-nitrophenol is approximately 7.70.[8]

PropertyValueSource
Molecular Formula C8H9NO3[9]
Molecular Weight 167.16 g/mol [9][10]
Predicted pKa ~7.70[8]
Melting Point 125°C[8]
Appearance Light yellow to Yellow to Green powder to crystal[8]

Experimental Determination of pKa

The pKa of a compound can be accurately determined using several laboratory techniques. Spectrophotometry is a particularly suitable method for nitrophenols, as the protonated and deprotonated forms exhibit distinct absorption spectra.[11]

Spectrophotometric Titration: A Validated Protocol

This method relies on the principle that the absorbance of a solution containing the analyte changes as a function of pH. By monitoring this change, the equilibrium between the acidic and basic forms of the molecule can be quantified.

Diagram of the Spectrophotometric pKa Determination Workflow

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare Stock Solution of 2,4-Dimethyl-3-nitrophenol B Prepare a Series of Buffer Solutions of Known pH A->B C Create Aliquots of Analyte in each Buffer Solution B->C D Scan Wavelengths to find λmax for Acidic and Basic Forms C->D E Measure Absorbance of each Solution at a Chosen λmax D->E F Plot Absorbance vs. pH E->F G Fit Data to the Henderson-Hasselbalch Equation F->G H Determine pKa from the Inflection Point G->H

Caption: Resonance delocalization in the conjugate base.

Conclusion

The acidity of 2,4-Dimethyl-3-nitrophenol, and consequently its pKa value, is a finely tuned property arising from the electronic contributions of its substituents. The strong inductive electron-withdrawing effect of the meta-nitro group is the primary driver of its acidity, making it significantly more acidic than unsubstituted phenol. This acidifying effect is tempered by the electron-donating methyl groups. A comprehensive understanding of these structure-acidity relationships is crucial for the rational design of molecules with desired physicochemical properties in drug development and other chemical applications. The experimental protocols detailed herein provide a robust framework for the accurate and reliable determination of the pKa of this and similar compounds, ensuring a solid foundation for further research and development.

References

  • Vertex AI Search. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is.
  • Wikipedia. (2024, December 11). Nitrophenol. Retrieved February 5, 2026, from [Link]

  • Zhang, Y., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 26(21), 6658. [Link]

  • Gup, R., et al. (2009). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Iranian Chemical Society, 6(4), 729-735. [Link]

  • Quora. (2017, May 7). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why?. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dimethyl-4-nitrophenol. Retrieved February 5, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, June 21). Acidity order of nitrophenols. Retrieved February 5, 2026, from [Link]

  • Unknown. (n.d.). Lab Experiment 2: Determining the pKa of o-nitrophenol.
  • Di Meo, F., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5434. [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved February 5, 2026, from [Link]

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. [Link]

  • Wang, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Water, 13(2), 149. [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved February 5, 2026, from [Link]

  • University of Maria Curie-Skłodowska. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL.
  • Unknown. (2010, October 19). Chem 263_Oct 19_revised.
  • Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and.
  • Infinity Learn NEET. (2025, April 1). Acidic Nature of Nitrophenols Explained #neetchemistry #neet2025. Retrieved February 5, 2026, from [Link]

  • Smith, L., & Lalevée, J. (2006). Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols. The Journal of Organic Chemistry, 71(15), 5688-5693. [Link]

  • Le, T. H., et al. (2019). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Indonesian Journal of Chemistry, 19(4), 869-876. [Link]

  • Liptak, M. D., et al. (2002). Absolute pKa determinations for substituted phenols. SciSpace. [Link]

  • Vishal's Chemistry classes. (2020, July 26). Effect of substituent on acidity of phenol. Retrieved February 5, 2026, from [Link]

  • Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols. Retrieved February 5, 2026, from [Link]

  • CUTM Courseware. (n.d.). Effect of substituents on Acidity of Phenol. Retrieved February 5, 2026, from [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved February 5, 2026, from [Link]

Sources

Foundational

A Guide to the Structural Elucidation of 2,4-Dimethyl-3-nitrophenol: A Case Study Approach

Introduction: The Significance of Crystal Structure in Drug Discovery and Materials Science In the realms of pharmaceutical development and materials science, a molecule's three-dimensional structure is paramount. It dic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Crystal Structure in Drug Discovery and Materials Science

In the realms of pharmaceutical development and materials science, a molecule's three-dimensional structure is paramount. It dictates its physical properties, chemical reactivity, and, in the case of pharmaceuticals, its biological activity. The precise arrangement of atoms within a crystal lattice, known as the crystal structure, governs factors such as solubility, stability, and bioavailability. For substituted phenols, such as 2,4-Dimethyl-3-nitrophenol, understanding these structural nuances is critical. Nitrophenols are not only important synthetic intermediates but also possess a range of biological activities, making their structural analysis a key area of research.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2,4-Dimethyl-3-nitrophenol. While a definitive crystal structure for this specific isomer is not publicly available at the time of this writing, we will navigate the complete workflow from synthesis to structural interpretation. To illustrate the principles and techniques in detail, this guide will utilize the comprehensive crystal structure analysis of the closely related isomer, 2,6-dimethyl-4-nitrophenol, as an authoritative case study. This approach ensures that researchers, scientists, and drug development professionals are equipped with the foundational knowledge and practical insights required to undertake similar structural investigations.

Part 1: Synthesis and Crystallization – The Gateway to High-Quality Crystals

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is a critical determinant of successful crystallization.

Proposed Synthesis of 2,4-Dimethyl-3-nitrophenol

A plausible synthetic route to 2,4-Dimethyl-3-nitrophenol involves the nitration of 2,4-dimethylphenol. A general and effective method for the nitration of phenolic compounds uses a mixture of a metal nitrate salt in an organic solvent.[1]

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethylphenol (1 equivalent) in acetone.

  • Nitrating Agent: To this solution, add bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (1 equivalent) portion-wise at room temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove insoluble materials. The filtrate is then treated with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Extraction and Purification: The product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, optically clear, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[2]

Experimental Protocol: Crystallization by Slow Evaporation [3]

  • Solvent Selection: The choice of solvent is crucial. A solvent in which the compound is moderately soluble is often ideal. For 2,4-Dimethyl-3-nitrophenol, a starting point could be a mixture of ethanol and water, or toluene.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature.

  • Filtration: Filter the warm solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) – Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][4][5]

The SC-XRD Workflow

The process involves mounting a single crystal on a goniometer, irradiating it with a monochromatic X-ray beam, and collecting the diffraction pattern. The positions and intensities of the diffracted beams are then used to solve and refine the crystal structure.

sc_xrd_workflow cluster_experiment Experimental Setup cluster_data Data Acquisition & Processing cluster_structure Structure Solution & Refinement crystal Single Crystal Selection & Mounting xray X-ray Generation & Monochromatization crystal->xray Irradiation diffractometer Diffractometer (Goniometer & Detector) xray->diffractometer collection Diffraction Data Collection diffractometer->collection Data Recording integration Data Integration & Reduction collection->integration Raw Data solution Structure Solution (e.g., SHELXT) integration->solution hkl file refinement Structure Refinement (e.g., SHELXL) solution->refinement Initial Model validation Structure Validation (e.g., PLATON) refinement->validation Refined Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

For a compound like 2,4-Dimethyl-3-nitrophenol, data would typically be collected at a low temperature (e.g., 100-200 K) to minimize thermal vibrations of the atoms. A modern diffractometer, such as a Bruker APEX-II, equipped with a Mo Kα radiation source would be suitable.[6] The collected diffraction data are then processed to yield a list of reflection indices (h, k, l) and their corresponding intensities.

Part 3: Structural Elucidation and Interpretation – A Case Study of 2,6-dimethyl-4-nitrophenol

As a definitive crystal structure for 2,4-Dimethyl-3-nitrophenol is not available, we will now delve into the detailed structural analysis of its isomer, 2,6-dimethyl-4-nitrophenol, to exemplify the key aspects of structural interpretation.[6]

Crystallographic Data

The crystal structure of 2,6-dimethyl-4-nitrophenol (C₈H₉NO₃) was determined at 200 K.[6] The key crystallographic parameters are summarized in the table below.

Parameter2,6-dimethyl-4-nitrophenol[6]
Chemical FormulaC₈H₉NO₃
Formula Weight167.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.9121(4)
b (Å)26.9700(15)
c (Å)8.7204(5)
β (°)106.152(3)
Volume (ų)1561.48(16)
Z8
Rgt(F)0.0486
wRref(F²)0.1399

Table 1: Crystallographic data for 2,6-dimethyl-4-nitrophenol.

Molecular Structure

The asymmetric unit of 2,6-dimethyl-4-nitrophenol contains two independent molecules. The molecules are essentially planar, which can be attributed to the extensive resonance stabilization involving the aromatic ring, the nitro group, and the hydroxyl group.[6]

Intermolecular Interactions and Crystal Packing

The crystal packing of 2,6-dimethyl-4-nitrophenol is stabilized by a network of intermolecular interactions. These include:

  • Classical Hydrogen Bonds: O-H···O hydrogen bonds are observed, where the hydroxyl group of one molecule donates a hydrogen to an oxygen atom of the nitro group of a neighboring molecule.[6]

  • Non-classical Hydrogen Bonds: C-H···O interactions are also present, involving the methyl groups and the nitro group oxygen atoms.[6]

  • π-stacking Interactions: The planar aromatic rings of adjacent molecules engage in π-stacking, with a short distance between the centers of gravity of the rings, indicating a significant stabilizing interaction.[6]

These interactions lead to the formation of strands of molecules along the crystallographic c-axis.[6]

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B OH_A O-H NO2_B NO₂ OH_A->NO2_B O-H···O Hydrogen Bond NO2_A NO₂ Ring_A Aromatic Ring Ring_B Aromatic Ring Ring_A->Ring_B π-stacking Me_A CH₃ Me_A->NO2_B C-H···O Interaction OH_B O-H Me_B CH₃

Sources

Exploratory

A Comprehensive Technical Guide to the Nitration of 2,4-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the nitration of 2,4-dimethylphenol, a critical transformation in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the nitration of 2,4-dimethylphenol, a critical transformation in the synthesis of valuable chemical intermediates. We will delve into the underlying mechanisms, compare synthetic methodologies, provide detailed experimental protocols, and discuss the crucial safety considerations inherent to this reaction. This document is designed to bridge theoretical knowledge with practical, field-proven insights, ensuring both scientific integrity and successful experimental outcomes.

Introduction: The Significance of Nitrated 2,4-Dimethylphenol Derivatives

2,4-Dimethylphenol, a naturally occurring substituted phenol, serves as a versatile starting material in the chemical industry.[1][2] Its derivatives are integral to the production of disinfectants, fungicides, and antioxidants.[1] The introduction of nitro groups onto the 2,4-dimethylphenol scaffold via electrophilic aromatic substitution dramatically enhances its utility, yielding intermediates for pharmaceuticals, dyes, and pesticides. The primary products of this nitration are 2,4-dimethyl-6-nitrophenol (the mononitrated product) and 4,6-dinitro-2,4-dimethylphenol (the dinitrated product). The regioselectivity and the extent of nitration are highly dependent on the chosen synthetic route and reaction conditions. Understanding and controlling these factors are paramount for achieving desired product yields and purity.

The Mechanism of Electrophilic Nitration on a Substituted Phenolic Ring

The nitration of 2,4-dimethylphenol is a classic example of an electrophilic aromatic substitution reaction. The benzene ring of the phenol is activated by the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups. This increased electron density makes the aromatic ring susceptible to attack by an electrophile, in this case, the nitronium ion (NO₂⁺).[3]

The hydroxyl group is a strongly activating ortho-, para-director, while the methyl groups are moderately activating ortho-, para-directors. In 2,4-dimethylphenol, the positions ortho to the hydroxyl group are positions 2 and 6, and the para position is position 4. Since positions 2 and 4 are already occupied by methyl groups, the primary site for electrophilic attack is the sterically accessible and electronically activated position 6.

The generation of the nitronium ion is typically achieved by reacting concentrated nitric acid with a stronger acid, such as sulfuric acid.[4]

G cluster_0 Generation of the Electrophile HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate (HSO₄⁻) H2O Water (H₂O)

Caption: Generation of the nitronium ion electrophile.

Once formed, the nitronium ion is attacked by the electron-rich benzene ring of 2,4-dimethylphenol, leading to a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of this intermediate by a weak base (e.g., water or bisulfate) to restore the aromaticity of the ring, yielding the nitrated product.

G Start 2,4-Dimethylphenol Sigma_Complex Sigma Complex (Resonance Stabilized Carbocation) Start->Sigma_Complex + NO₂⁺ (Electrophilic Attack) Product 2,4-Dimethyl-6-nitrophenol Sigma_Complex->Product - H⁺ (Deprotonation)

Caption: General mechanism for the mononitration of 2,4-dimethylphenol.

A Comparative Analysis of Synthetic Methodologies

The choice of nitrating agent and reaction conditions significantly influences the product distribution and yield. Below is a comparison of common methods.

MethodNitrating AgentTypical ConditionsKey AdvantagesKey Disadvantages
Mixed Acid Nitration Conc. HNO₃ / Conc. H₂SO₄Low temperatures (0-10°C)High reactivity, cost-effectiveHighly exothermic, potential for over-nitration and byproducts, corrosive
Alternative Nitrating Agents Metal nitrates (e.g., Sb(NO₃)₃·5H₂O)Room temperature, solvent-free or in organic solventsMilder conditions, often higher regioselectivityReagents can be more expensive, may require specific catalysts
Dinitration Excess mixed acids or harsher conditionsElevated temperaturesAccess to dinitrated productsDifficult to control, increased risk of runaway reactions and decomposition

Experimental Protocols

4.1. General Safety Precautions for Nitration Reactions

Nitration reactions are inherently hazardous due to the use of strong, oxidizing acids and the highly exothermic nature of the reaction.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction generates a significant amount of heat.[6] Use an ice bath to control the temperature and add reagents slowly and carefully. A runaway reaction can lead to a dangerous increase in temperature and pressure.

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. 2,4-dimethylphenol is toxic and an irritant.[7] Handle all chemicals with care and have appropriate spill kits readily available.

  • Quenching: The reaction mixture should be quenched by pouring it slowly onto crushed ice with stirring. This dissipates heat and dilutes the strong acids.

4.2. Protocol for the Synthesis of 2,4-Dimethyl-6-nitrophenol (Mononitration)

This protocol is adapted from a method using antimony nitrate, which offers a high yield under mild conditions.

  • Reagents and Equipment:

    • 2,4-dimethylphenol

    • Antimony(III) nitrate pentahydrate (Sb(NO₃)₃·5H₂O)

    • Mortar and pestle

    • Ice-water bath

    • Standard laboratory glassware for filtration and purification

  • Procedure:

    • In a mortar, carefully grind equimolar amounts of 2,4-dimethylphenol and antimony(III) nitrate pentahydrate.

    • Perform the grinding in an ice-water bath to maintain a low temperature.

    • Continue grinding until the reaction is complete (this can be monitored by thin-layer chromatography).

    • The crude product can be purified by recrystallization or column chromatography.

  • Expected Yield: Approximately 85%.

4.3. Protocol for the Synthesis of 4,6-Dinitro-2,4-dimethylphenol (Dinitration)

This protocol is a generalized procedure for the dinitration of phenols, adapted for 2,4-dimethylphenol. Careful temperature control is critical.

  • Reagents and Equipment:

    • 2,4-dimethylphenol

    • Concentrated sulfuric acid (98%)

    • Concentrated nitric acid (70%)

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Ice-salt bath

    • Thermometer

  • Procedure:

    • In a round-bottom flask, dissolve 2,4-dimethylphenol in a sufficient amount of concentrated sulfuric acid, while cooling in an ice-salt bath to maintain a temperature below 5°C.

    • Slowly add a stoichiometric excess of concentrated nitric acid dropwise from a dropping funnel, ensuring the temperature does not rise above 10°C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 40-50°C) for a specified period (e.g., 1-2 hours) to drive the reaction to completion.[8]

    • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • The precipitated dinitrated product can be collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[9]

Characterization of Products

Accurate characterization of the synthesized products is essential to confirm their identity and purity.

5.1. 2,4-Dimethyl-6-nitrophenol

  • Appearance: Yellowish crystalline solid.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3321 (O-H stretching)

    • ~3128, 3012 (aromatic C-H stretching)

    • ~1592 (aromatic C=C stretching)

    • ~1530, 1326 (asymmetric and symmetric NO₂ stretching)

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ in ppm):

    • ~11.56 (broad singlet, 1H, OH)

    • ~7.62 (multiplet, 1H, aromatic C-H)

    • ~7.01 (multiplet, 1H, aromatic C-H)

    • ~2.12 (singlet, 6H, two CH₃ groups)

5.2. 4,6-Dinitro-2,4-dimethylphenol

  • Appearance: Yellow crystalline solid.

  • Melting Point: The melting point of the analogous 2-methyl-4,6-dinitrophenol is reported to be in the range of 83-85°C.[10] The melting point of 4,6-dinitro-2,4-dimethylphenol is expected to be in a similar range.

Conclusion

The nitration of 2,4-dimethylphenol is a versatile and important reaction for the synthesis of valuable chemical intermediates. The choice of nitrating agent and careful control of reaction conditions, particularly temperature, are crucial for achieving the desired product with high yield and purity. While traditional mixed-acid nitration is effective, alternative methods using milder reagents like antimony nitrate can offer improved selectivity and safety profiles. A thorough understanding of the reaction mechanism and adherence to strict safety protocols are essential for the successful and safe execution of this synthesis in a laboratory or industrial setting.

References

  • Google Patents. (n.d.). Method for preparing 2,4-dinitrophenol by phenol sulfonation and nitration.
  • Google Patents. (n.d.). Preparation method of 2,4-dinitrophenol.
  • Google Patents. (n.d.). Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
  • Corning. (2022). Nitration of phenol in flow.
  • Morávková, Z., Havlíček, J., Doležal, R., Bílek, M., & Kolář, K. (n.d.). Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments.
  • Nitration Of Phenols Under Mild And Heterogeneous Conditions. (n.d.). PMC - NIH. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). 4-methyl-3-nitrophenols and preparation method thereof.
  • PubChem. (n.d.). 2,4-Dimethylphenol. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved February 5, 2026, from [Link]

  • Khan Academy. (2022, November 28). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. YouTube.
  • A-Level Chemistry. (2022, January 26).
  • Corning. (2022).
  • Google Patents. (n.d.). Direct nitration of alkylphenols with nitric acid.
  • Chemistry Stack Exchange. (2024, November 11).
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  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • Alifano, V., et al. (n.d.). Aqueous Atmospheric Chemistry: Formation of 2,4-dinitrophenol Upon Nitration of 2-nitrophenol and 4-nitrophenol in Solution. PubMed.
  • ChemBK. (2024, April 10). 4,6-Dinitro-2-methylphenol.
  • Sciencemadness Discussion Board. (2015, December 6).
  • Chen, L.-Y., et al. (2014). A practical approach for regioselective mono-nitration of phenols under mild conditions. ARKIVOC, 2014(5), 64-71.
  • NIST. (n.d.). Phenol, 2,4-dinitro-. NIST WebBook.
  • 2,4-Dimethyl-6-nitroaniline. (n.d.).
  • CAMEO Chemicals - NOAA. (n.d.). 2,4-DIMETHYLPHENOL.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Sigma-Aldrich. (n.d.). 2,4-Dimethylphenol 98 105-67-9.
  • Carl ROTH. (n.d.).
  • IR spectra of 2,4-dinitrophenol. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of 2,4-dimethylphenol.
  • ChemicalBook. (n.d.). 2,4-Dinitrophenol CAS#: 51-28-5.
  • U.S. Environmental Protection Agency. (n.d.). Exposure and Risk Assessment For Phenol.
  • Pakistan Academy of Sciences. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: Part A, 59(2), 31-42.

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Foundational

The Latent Potential of 2,4-Dimethyl-3-nitrophenol Derivatives: A Technical Guide to Synthesis, Biological Screening, and Future Prospects

For Researchers, Scientists, and Drug Development Professionals Abstract The intersection of simple phenolic scaffolds with strategic functionalization presents a continuing source of novel bioactive compounds. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intersection of simple phenolic scaffolds with strategic functionalization presents a continuing source of novel bioactive compounds. Among these, the 2,4-dimethylphenol core offers a versatile platform. The introduction of a nitro group, a well-established pharmacophore, at the 3-position is hypothesized to modulate the electronic and steric properties of the parent molecule, potentially unlocking a range of biological activities. This technical guide provides a comprehensive overview of the synthetic routes to 2,4-dimethyl-3-nitrophenol and its derivatives, and outlines detailed protocols for the systematic investigation of their antimicrobial, antioxidant, and herbicidal potential. By integrating established principles of medicinal chemistry with robust experimental design, this document serves as a foundational resource for researchers aiming to explore this promising, yet underexplored, class of compounds.

Introduction: The Rationale for Investigating 2,4-Dimethyl-3-nitrophenol Derivatives

Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, exhibiting a broad spectrum of biological activities. The parent molecule, 2,4-dimethylphenol (also known as 2,4-xylenol), is a well-documented disinfectant, fungicide, and bactericide.[1][2] It also serves as a key intermediate in the synthesis of antioxidants.[3] The addition of a nitro group to an aromatic ring is a common strategy in medicinal chemistry to enhance or introduce new biological activities. Nitroaromatic compounds are present in a number of approved drugs and are known to possess antimicrobial and other therapeutic properties.[4]

The specific placement of a nitro group at the 3-position of the 2,4-dimethylphenol scaffold is of particular interest. This substitution pattern is anticipated to influence the acidity of the phenolic hydroxyl group and the overall lipophilicity of the molecule, both of which are critical determinants of biological activity. This guide will, therefore, explore the synthesis of these novel derivatives and propose a systematic approach to characterizing their biological potential.

Synthesis of 2,4-Dimethyl-3-nitrophenol and Its Derivatives

The synthesis of 2,4-Dimethyl-3-nitrophenol is not extensively detailed in the current literature, however, a plausible synthetic route can be designed based on the established chemistry of phenol nitration. The primary challenge lies in controlling the regioselectivity of the nitration reaction on the activated 2,4-dimethylphenol ring.

Proposed Synthesis of 2,4-Dimethyl-3-nitrophenol

The direct nitration of 2,4-dimethylphenol is expected to yield a mixture of isomers, primarily the 6-nitro derivative due to the directing effects of the hydroxyl and methyl groups.[5] Therefore, a multi-step synthesis may be required for the selective synthesis of the 3-nitro isomer. A potential, yet to be experimentally validated, approach is outlined below.

Experimental Protocol: Synthesis of 2,4-Dimethyl-3-nitrophenol

  • Protection of the Phenolic Hydroxyl Group:

    • To a solution of 2,4-dimethylphenol (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane), add a protecting group reagent such as acetic anhydride (1.2 eq.) and a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by washing with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,4-dimethylphenyl acetate.

  • Nitration of the Protected Phenol:

    • Dissolve the 2,4-dimethylphenyl acetate (1 eq.) in a cold (0 °C) mixture of concentrated sulfuric acid and nitric acid.

    • Maintain the temperature below 5 °C and stir for a specified time. The reaction progress should be monitored by TLC.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the nitrated acetate.

  • Deprotection of the Phenolic Hydroxyl Group:

    • Dissolve the nitrated acetate in a suitable solvent (e.g., methanol) and add an acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).

    • Reflux the mixture until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to isolate 2,4-Dimethyl-3-nitrophenol.

Derivatization of 2,4-Dimethyl-3-nitrophenol

The synthesized 2,4-Dimethyl-3-nitrophenol can serve as a scaffold for further derivatization to explore structure-activity relationships. Key modifications could include:

  • Etherification/Esterification of the hydroxyl group: To modulate lipophilicity and steric bulk.

  • Reduction of the nitro group: To the corresponding amine, which can then be further functionalized.

  • Further aromatic substitution: If sterically permissible.

Biological Activity Screening Protocols

A systematic evaluation of the biological activities of the synthesized 2,4-Dimethyl-3-nitrophenol derivatives is crucial. The following sections detail the experimental protocols for assessing their antimicrobial, antioxidant, and herbicidal properties.

Antimicrobial Activity

The known antimicrobial properties of phenols and nitro compounds suggest that 2,4-Dimethyl-3-nitrophenol derivatives are promising candidates for new antimicrobial agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial and Fungal Inocula:

    • Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) in appropriate broth media to the mid-logarithmic phase.

    • Adjust the turbidity of the cultures to a 0.5 McFarland standard.

  • Microdilution Assay:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive controls (a known antibiotic/antifungal) and negative controls (medium with inoculum only).

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Mechanism of Action Insight: The antimicrobial action of phenolic compounds often involves the disruption of the cell membrane.[6] For nitroaromatic compounds like nitroxoline, the mechanism can involve metal ion chelation, which disrupts essential bacterial enzymatic processes.[7][8]

Antioxidant Activity

Given that 2,4-dimethylphenol is a precursor for antioxidants, it is pertinent to evaluate the antioxidant potential of its nitrated derivatives.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

    • Include a positive control (e.g., ascorbic acid or trolox) and a blank (methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Herbicidal Activity

Phenolic compounds have been investigated for their herbicidal properties.[9] The introduction of a nitro group could potentially enhance this activity.

Experimental Protocol: Seed Germination and Radicle Elongation Assay

  • Preparation of Test Plates:

    • Line Petri dishes with filter paper.

    • Moisten the filter paper with different concentrations of the test compound dissolved in a suitable solvent (with a solvent-only control).

  • Seed Plating and Incubation:

    • Place a set number of seeds of a model plant (e.g., Lactuca sativa - lettuce) in each Petri dish.

    • Incubate the dishes in a controlled environment (temperature and light/dark cycle) for a specified period (e.g., 5-7 days).

  • Data Collection and Analysis:

    • Measure the percentage of seed germination and the length of the radicle (embryonic root).

    • Calculate the percentage of inhibition of germination and radicle elongation compared to the control.

Structure-Activity Relationship (SAR) Analysis

A systematic SAR study is essential to optimize the biological activity of 2,4-Dimethyl-3-nitrophenol derivatives. Key structural features to investigate include:

  • The position of the nitro group: While this guide focuses on the 3-nitro position, a comparative study with other isomers would be insightful.

  • Substituents on the phenol ring: The effect of the two methyl groups is a starting point. Exploring other alkyl or electron-withdrawing/donating groups would provide a more comprehensive SAR.

  • Modifications of the hydroxyl group: As mentioned in the derivatization section, this can significantly impact activity.

Data Presentation and Visualization

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical Antimicrobial Activity of 2,4-Dimethyl-3-nitrophenol Derivatives

CompoundR Group (at OH)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
1 H
1a CH₃
1b C₂H₅
1c COCH₃

Table 2: Hypothetical Antioxidant and Herbicidal Activity of 2,4-Dimethyl-3-nitrophenol Derivatives

CompoundIC50 (µM) - DPPH Assay% Inhibition of Lettuce Radicle Elongation (at 100 µM)
1
1a
1b
1c

Diagrams for Experimental Workflows and Signaling Pathways

Synthesis_Workflow cluster_synthesis Synthesis of 2,4-Dimethyl-3-nitrophenol 2,4-Dimethylphenol 2,4-Dimethylphenol Protection Protection 2,4-Dimethylphenol->Protection Acetic Anhydride Nitration Nitration Protection->Nitration HNO₃/H₂SO₄ Deprotection Deprotection Nitration->Deprotection Acid/Base Purification Purification Deprotection->Purification Column Chromatography 2,4-Dimethyl-3-nitrophenol 2,4-Dimethyl-3-nitrophenol Purification->2,4-Dimethyl-3-nitrophenol

Caption: Proposed workflow for the synthesis of 2,4-Dimethyl-3-nitrophenol.

Screening_Workflow cluster_screening Biological Activity Screening Synthesized Derivatives Synthesized Derivatives Antimicrobial Assay Antimicrobial Assay Synthesized Derivatives->Antimicrobial Assay Antioxidant Assay Antioxidant Assay Synthesized Derivatives->Antioxidant Assay Herbicidal Assay Herbicidal Assay Synthesized Derivatives->Herbicidal Assay MIC Determination MIC Determination Antimicrobial Assay->MIC Determination DPPH Assay DPPH Assay Antioxidant Assay->DPPH Assay Seed Germination Assay Seed Germination Assay Herbicidal Assay->Seed Germination Assay SAR Analysis SAR Analysis MIC Determination->SAR Analysis DPPH Assay->SAR Analysis Seed Germination Assay->SAR Analysis

Caption: Workflow for the biological screening of derivatives.

Conclusion and Future Directions

The exploration of 2,4-Dimethyl-3-nitrophenol derivatives represents a promising avenue for the discovery of novel bioactive compounds. While direct experimental data is currently limited, the known activities of the parent scaffold and the general effects of nitro-substitution provide a strong rationale for their investigation. The synthetic and screening protocols outlined in this guide offer a robust framework for researchers to systematically synthesize and evaluate these compounds. Future work should focus on the experimental validation of the proposed synthetic routes, a comprehensive screening against a wider panel of microbial strains and plant species, and in-depth mechanistic studies to elucidate the mode of action of the most potent derivatives. Such efforts could lead to the identification of new lead compounds for the development of novel antimicrobial, antioxidant, or herbicidal agents.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of 2,4-Dimethylphenol in Antioxidant Production. Retrieved from [Link]

  • Khabarov, V. N., & Pevzner, L. V. (2012). Synthesis of 2,4-Dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577–1580.
  • AERU. (n.d.). 2,4-dimethylphenol. University of Hertfordshire. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Versatility of 2,4-Dimethylphenol: A Key Organic Intermediate. Retrieved from [Link]

  • Ismail, B. S., Abd. Samat, A., & Wah, L. K. (2012). Herbicidal activity of allelochemical 2,4-di-tert-butylphenol on weeds (Asystasia gangetica, Eleusine indica, Leptochloa chinensis and Oldenlandia verticillata).
  • U.S. Environmental Protection Agency. (2015). Update of Human Health Ambient Water Quality Criteria: 2,4-Dimethylphenol 105-67-9. Retrieved from [Link]

  • Okovityi, S. V., et al. (2009). [New promising antioxidants based on 2,6-dimethylphenol]. Eksperimental'naia i klinicheskaia farmakologiia, 72(4), 34-37.
  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethylphenol. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-xylenol. Retrieved from [Link]

  • Haz-Map. (n.d.). 2,4-Dimethylphenol. Retrieved from [Link]

  • Cacace, E., et al. (2024).
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  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Niu, X., et al. (2021). In vitro antimicrobial activity of nitroxoline against uropathogens isolated from China. Journal of Antimicrobial Chemotherapy, 76(8), 2056–2062.
  • R. H. Rosenwald. (1972). U.S. Patent No. 3,694,513. Washington, DC: U.S.
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  • Clariant Produkte (Deutschland) GmbH. (2001). U.S. Patent No. 6,320,081. Washington, DC: U.S.
  • Greenberg, M., et al. (2005). Naturally Occurring Phenolic Antibacterial Compounds Show Effectiveness against Oral Bacteria by a Quantitative Structure-Activity Relationship Study. Journal of Agricultural and Food Chemistry, 53(21), 8173-8179.
  • Zhang, Y., et al. (2023). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205567.
  • Hosten, E. C., & Betz, R. (2016). The crystal structure of 2,6-dimethyl-4-nitro-phenol, C8H9NO3. Zeitschrift für Kristallographie-New Crystal Structures, 231(3), 827-829.
  • PrepChem. (n.d.). Preparation of 2-methyl-3-nitrophenol. Retrieved from [Link]

  • ACS Omega. (2024).
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  • Molecules. (2017). Antibacterial Activity of Polyphenols: Structure-Activity Relationship and Influence of Hyperglycemic Condition.
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  • ResearchGate. (2024).
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Protocols & Analytical Methods

Method

High-Efficiency Synthesis of 3-Amino-2,4-dimethylphenol (3-Amino-2,4-xylenol) via Catalytic Hydrogenation

Application Note: AN-SYN-2026-04 Abstract & Strategic Rationale This Application Note details the protocol for the synthesis of 3-amino-2,4-dimethylphenol (CAS: 100445-96-3) from 2,4-dimethyl-3-nitrophenol . This target...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Abstract & Strategic Rationale

This Application Note details the protocol for the synthesis of 3-amino-2,4-dimethylphenol (CAS: 100445-96-3) from 2,4-dimethyl-3-nitrophenol . This target compound is a critical reference standard for impurity profiling in the manufacturing of local anesthetics (e.g., Lidocaine metabolites) and a versatile intermediate in the synthesis of poly-functionalized benzoxazoles and azo dyes.

The Synthetic Challenge: The primary challenge in this transformation is the steric hindrance surrounding the nitro group. Located at position 3, the nitro group is "sandwiched" between two methyl groups at positions 2 and 4 (ortho-ortho disubstitution). This steric crowding can significantly retard reduction rates compared to non-hindered nitrophenols. Furthermore, the resulting aminophenol is highly susceptible to oxidative degradation (darkening) upon exposure to air.

Selected Methodology: We prioritize Catalytic Hydrogenation over Palladium on Carbon (Pd/C) . Unlike chemical reductions (e.g., Fe/HCl or Na₂S₂O₄), this method offers a cleaner impurity profile, simplified workup, and high atom economy. To mitigate oxidative instability, this protocol includes a critical in situ stabilization step, converting the free base amine into its hydrochloride salt immediately upon isolation.

Reaction Pathway & Mechanism[1][2][3][4][5]

The reduction proceeds via the sequential transfer of hydrogen to the nitro group, passing through nitroso and hydroxylamine intermediates. The steric bulk of the flanking methyl groups requires optimized catalyst loading and hydrogen pressure to ensure complete conversion of the hydroxylamine intermediate to the amine.

Figure 1: Reaction Scheme and Steric Environment

ReactionScheme Figure 1: Reduction pathway highlighting the steric challenge and stabilization strategy. SM 2,4-Dimethyl-3-nitrophenol (Sterically Hindered) Inter Intermediate (Hydroxylamine) SM->Inter H2, Pd/C (Slow Step due to Sterics) Prod 3-Amino-2,4-dimethylphenol (Oxidation Sensitive) Inter->Prod -H2O Salt Target Product (HCl Salt) (Stable Form) Prod->Salt HCl/EtOH (Stabilization)

Experimental Protocol

Materials & Equipment
  • Starting Material: 2,4-Dimethyl-3-nitrophenol (Purity >97%).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type E101 or equivalent). Note: Wet catalyst is preferred to minimize ignition risk.

  • Solvent: Methanol (HPLC Grade).

  • Reagents: Hydrogen gas (balloon or cylinder), HCl (4M in Dioxane or concentrated aqueous).

  • Equipment: Parr Hydrogenation Apparatus (for scale >5g) or 3-neck RBF with balloon (for scale <1g).

Detailed Procedure (Scale: 10 mmol)

Step 1: Preparation of Reaction Mixture

  • In a 250 mL hydrogenation vessel, dissolve 1.67 g (10 mmol) of 2,4-dimethyl-3-nitrophenol in 40 mL of Methanol .

  • Critical Control Point: Degas the solution by bubbling Nitrogen or Argon for 10 minutes. This removes dissolved oxygen that could oxidize the product or deactivate the catalyst.

  • Carefully add 0.17 g of 10% Pd/C (50% wet) (10 wt% loading relative to substrate). Safety: Add catalyst under inert flow to prevent spark ignition of methanol vapors.

Step 2: Hydrogenation

  • Seal the vessel and purge with Nitrogen (3 cycles), then with Hydrogen (3 cycles).

  • Pressurize to 40-50 psi (approx. 3 bar) .

    • Note: While simple nitrophenols reduce at 1 atm (balloon), the steric hindrance of the 2,4-dimethyl system necessitates elevated pressure for efficient kinetics.

  • Agitate (shake or stir) at Room Temperature (20-25°C) .

  • Monitor reaction progress by TLC (Eluent: 50% Ethyl Acetate/Hexane) or HPLC.

    • Endpoint: Disappearance of the yellow starting material spot (Rf ~0.6) and appearance of the fluorescent amine spot (Rf ~0.3). Reaction typically requires 4–6 hours .

Step 3: Workup & Stabilization

  • Once complete, vent H₂ and purge with Nitrogen.

  • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with 10 mL deoxygenated Methanol.

    • Caution: Do not let the catalyst pad dry out completely, as dry Pd/C is pyrophoric. Keep wet with solvent.

  • Stabilization (Salt Formation): To the filtrate (containing the free base), immediately add 3.0 mL of 4M HCl in Dioxane (approx. 1.2 eq).

    • Why? The hydrochloride salt is significantly more resistant to air oxidation than the free base.

  • Concentrate the solution under reduced pressure (Rotavap) at <40°C until a solid precipitate forms.

Step 4: Purification

  • Suspend the crude solid in Cold Diethyl Ether (20 mL) and sonicate briefly. This removes non-polar impurities and traces of starting material.

  • Filter the white to off-white solid.

  • Dry under high vacuum at room temperature.

Analytical Validation

The following data parameters confirm the identity and purity of the synthesized 3-amino-2,4-dimethylphenol hydrochloride.

ParameterExpected Value / ObservationNotes
Appearance White to pale grey crystalline solidDarkens if free base is left exposed to air.
Melting Point 230–235°C (dec.) for HCl saltFree base MP is lower (~145°C).
¹H NMR (DMSO-d₆) δ 10.2 (br s, OH/NH3+), 6.85 (d, 1H), 6.65 (d, 1H), 2.25 (s, 3H), 2.15 (s, 3H)Aromatic protons show ortho coupling (J ~8 Hz).
MS (ESI+) [M+H]⁺ = 138.1 m/zConsistent with C₈H₁₁NO.
HPLC Purity > 98.5% (Area %)Critical for use as an analytical standard.

Process Workflow

The following diagram illustrates the logical flow and critical decision points (diamonds) to ensure safety and yield.

Workflow Figure 2: Operational workflow for the synthesis and stabilization of 3-amino-2,4-dimethylphenol. Start Start: 2,4-Dimethyl-3-nitrophenol Dissolve Dissolve in MeOH Degas (N2) Start->Dissolve CatAdd Add Pd/C Catalyst (Under Inert Flow) Dissolve->CatAdd React Hydrogenation (40 psi, RT, 4-6h) CatAdd->React Check TLC/HPLC Check: SM Consumed? React->Check Check->React No Filter Filter Catalyst (Celite) Keep Wet Check->Filter Yes Acidify Add HCl (1.2 eq) Stabilize as Salt Filter->Acidify Isolate Concentrate & Wash (Ether) Acidify->Isolate End Final Product: HCl Salt Isolate->End

Alternative Method: Chemical Reduction (No Hydrogen Source)

For laboratories lacking high-pressure hydrogenation equipment, Sodium Dithionite (Na₂S₂O₄) reduction is a robust alternative.

  • Reagents: Sodium Dithionite (3-4 eq), THF/Water (1:1).

  • Procedure: Dissolve substrate in THF/Water. Add solid Na₂S₂O₄ in portions at 40°C. The reaction is exothermic.

  • Pros: No H₂ gas required; works well for hindered substrates.

  • Cons: Generates sulfur/sulfite waste; requires careful pH management during workup to prevent product loss into the aqueous phase.

Safety & Handling (E-E-A-T)

  • Catalyst Ignition: Pd/C is pyrophoric when dry. Always keep the filter cake wet with water or solvent. Dispose of in a dedicated waste container containing water.

  • Pressure Safety: When using a Parr shaker, ensure the vessel is rated for the applied pressure. Use a blast shield.

  • Toxicology: Aminophenols are known skin sensitizers and potential mutagens. Handle with double gloves and work inside a fume hood.

  • Incompatibility: Avoid contact of the product with strong oxidizing agents (e.g., nitric acid, peroxides) as vigorous reactions may occur.

References

  • Lidocaine Impurity Standards: 3-Amino-2,4-xylenol as a reference standard for API Lidocaine.[1] Sriram Chem Catalog.[1] Link

  • Catalytic Hydrogenation Methodology: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Standard text for Pd/C reductions).
  • Reduction of Hindered Nitrophenols: Hydrogenation of 2,4-dichloro-6-nitrophenol to 2-amino-4,6-dichlorophenol over Ni-B/SiO2 amorphous alloy. ResearchGate. Link

  • Chemical Reduction Alternative: Sodium Hydrosulfite (Sodium Dithionite) in Organic Synthesis. Organic Chemistry Portal. Link

  • Compound Data: 2,3-Dimethyl-4-nitrophenol (Isomer comparison). PubChem CID 13331245.[2] Link

Sources

Application

Application Note: 2,4-Dimethyl-3-nitrophenol as a Steric-Control Intermediate in Azo Dye Synthesis

This Application Note is designed for researchers and process chemists in the dye and pharmaceutical industries. It details the specific utility of 2,4-Dimethyl-3-nitrophenol (CAS: 19499-93-5) as a scaffold for synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the dye and pharmaceutical industries. It details the specific utility of 2,4-Dimethyl-3-nitrophenol (CAS: 19499-93-5) as a scaffold for synthesizing sterically congested azo dyes.[1]

[1]

Executive Summary

2,4-Dimethyl-3-nitrophenol is a highly specialized intermediate used to introduce steric bulk and specific electronic properties into azo dyes.[1] Unlike simple nitrophenols, the presence of methyl groups at the ortho (C2) and para (C4) positions relative to the hydroxyl group creates a unique "steric pocket" around the C3-nitro group.

This structural congestion serves two critical functions in dye synthesis:

  • Bathochromic Shift Control: The steric strain can force the azo linkage out of planarity, altering the conjugation length and shifting the absorption maximum (

    
    ).
    
  • Stability Enhancement: The methyl groups protect the resulting azo linkage from hydrolytic and oxidative attack.

This guide outlines the Reduction-Diazotization-Coupling (RDC) pathway, transforming the nitro-intermediate into a reactive diazonium component.[1]

Chemical Architecture & Challenges

Structural Analysis

The target molecule, 2,4-Dimethyl-3-nitrophenol, presents a challenge for standard azo coupling due to the electronic deactivation by the nitro group and steric blocking by methyl groups.

  • Role: Precursor to the diazo component (via reduction to amine).

  • Key Challenge: The nitro group at C3 is flanked by methyls at C2 and C4. Reduction requires optimized conditions to overcome steric hindrance, and the subsequent diazotization requires precise temperature control to prevent side reactions (e.g., dediazoniation).

Reaction Pathway Overview

The synthesis follows a linear three-stage workflow:

  • Chemo-selective Reduction: Converting

    
     to 
    
    
    
    without affecting the phenol ring.[1]
  • Diazotization: Generating the electrophilic diazonium salt.

  • Azo Coupling: Reacting with a coupler (e.g., 2-Naphthol) to form the final dye.

G Start 2,4-Dimethyl-3-nitrophenol (Precursor) Step1 Reduction (H2/Pd-C or Fe/HCl) Start->Step1  Steric Activation   Inter 3-Amino-2,4-dimethylphenol (Active Amine) Step1->Inter Step2 Diazotization (NaNO2 / HCl, <5°C) Inter->Step2  Nitrosation   Diazo Diazonium Salt (Electrophile) Step2->Diazo Step3 Coupling (Coupler: 2-Naphthol) Diazo->Step3  SEAr Reaction   Final Target Azo Dye (Sterically Hindered) Step3->Final

Figure 1: The RDC synthetic pathway transforming 2,4-Dimethyl-3-nitrophenol into a functional azo dye.[1]

Experimental Protocols

Phase 1: Reduction to 3-Amino-2,4-dimethylphenol

Objective: Reduce the hindered nitro group to an amine. Note: Catalytic hydrogenation is preferred for purity, but Iron/Acid reduction is robust for hindered substrates.

Method A: Catalytic Hydrogenation (High Purity)

  • Preparation: Dissolve 10.0 g (59.8 mmol) of 2,4-Dimethyl-3-nitrophenol in 150 mL of Methanol.

  • Catalyst: Add 5% Pd/C (0.5 g) under an inert nitrogen atmosphere.

  • Reaction: Transfer to a hydrogenation vessel (Parr shaker). Pressurize to 40 psi (2.7 bar)

    
    . Agitate at room temperature for 6 hours.
    
    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The yellow nitro spot should disappear, replaced by a fluorescent amine spot.

  • Workup: Filter through Celite to remove the catalyst. Evaporate solvent under reduced pressure.

  • Yield Expectation: >90% off-white solid.

Method B: Bechamp Reduction (Iron/HCl) (Alternative) Use this if the nitro group is resistant to hydrogenation due to steric bulk.

  • Suspend 0.1 mol of nitro-compound in 200 mL water containing 10 mL acetic acid.

  • Add 0.3 mol Iron powder. Heat to reflux.

  • Slowly add concentrated HCl (10 mL) dropwise. Reflux for 2 hours.

  • Neutralize with

    
    , filter hot, and crystallize the amine from the filtrate.
    
Phase 2: Diazotization

Objective: Convert the amine to the diazonium chloride.[2] Critical Parameter: Temperature must remain


 to prevent decomposition into a phenol.
  • Acidification: Dissolve 5.0 g (36.4 mmol) of 3-Amino-2,4-dimethylphenol (from Phase 1) in 40 mL of

    
    .
    
  • Cooling: Place the reaction vessel in an ice-salt bath. Cool internal temperature to

    
    .
    
  • Nitrosation: Prepare a solution of

    
     (2.6 g, 37.0 mmol) in 10 mL water.
    
  • Addition: Add the nitrite solution dropwise sub-surface to the amine solution over 20 minutes.

    • Observation: The solution will turn clear/pale yellow. If brown fumes (

      
      ) appear, addition is too fast.
      
  • Starch-Iodide Test: After addition, test a drop of the mixture on starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required).[1]

  • Stabilization: Stir for 20 minutes at

    
    . Destroy excess nitrous acid by adding Urea (approx. 0.5 g) until the starch-iodide test is negative.
    
Phase 3: Azo Coupling (Example with 2-Naphthol)

Objective: Form the azo linkage. 2-Naphthol is used here as a standard coupler to produce a red/orange dye.

  • Coupler Prep: Dissolve 5.3 g (36.8 mmol) of 2-Naphthol in 50 mL of

    
    . Cool to 
    
    
    
    .
  • Coupling Reaction: Slowly pour the cold Diazonium Solution (from Phase 2) into the Coupler Solution with vigorous stirring.

    • pH Control: Maintain pH 9-10 by adding solid

      
       if necessary.[1] The phenolic coupler requires a basic environment to exist as the reactive phenoxide ion.
      
  • Precipitation: A heavy precipitate (the dye) will form immediately. Stir for 1 hour at low temperature, then allow to warm to room temperature.

  • Isolation: Filter the solid dye under vacuum. Wash with cold water, then 10% NaCl solution (salting out) to remove impurities.

  • Purification: Recrystallize from Ethanol/Water or DMF depending on solubility.

Quantitative Data & Characterization

Table 1: Physical & Spectroscopic Properties of Intermediates and Product

CompoundStateColorMp (

)
Key IR Peaks (

)
2,4-Dimethyl-3-nitrophenol SolidYellow143-1451520 (

), 3400 (

)
3-Amino-2,4-dimethylphenol SolidOff-white138-1403350, 3450 (

)
Azo Dye (Naphthol deriv.) SolidDeep Red>200 (dec)1450 (

), 1600 (Ar)
Troubleshooting Guide
  • Low Yield in Coupling: If the diazonium salt decomposes before coupling, the steric bulk of the methyl groups may be destabilizing the diazo group. Solution: Conduct coupling at

    
     and increase agitation speed.
    
  • Tarry Product: Indicates oxidation of the aminophenol. Solution: Perform reduction and diazotization under nitrogen atmosphere; use fresh reagents.

Safety & Compliance (E-E-A-T)

  • Nitrophenol Toxicity: 2,4-Dimethyl-3-nitrophenol is a skin irritant and potential methemoglobinemia agent.[1] Use nitrile gloves and work in a fume hood.

  • Diazonium Instability: Dry diazonium salts can be explosive. Never dry the intermediate diazonium salt; proceed immediately to the coupling step in solution.

  • Waste Disposal: Azo dyes and their precursors are environmental pollutants. All aqueous waste must be neutralized and segregated for hazardous chemical disposal.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for diazotization and Bechamp reduction). [1]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1] (Mechanisms of azo coupling with hindered phenols). [1]

  • PubChem. (n.d.). 2,4-Dimethyl-3-nitrophenol Compound Summary. National Center for Biotechnology Information. Retrieved February 5, 2026. [Link](Note: Link directs to isomeric/related nitrophenol data for safety verification).

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[1] (Industrial application of aminophenols in dye synthesis). [1]

Sources

Method

Application Notes and Protocols for the Laboratory Preparation of 2,4-Dimethyl-3-nitrophenol via Nitration

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Synthesis of a Key Building Block 2,4-Dimethyl-3-nitrophenol is a valuable substituted phenol derivative that serves as a crucia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of a Key Building Block

2,4-Dimethyl-3-nitrophenol is a valuable substituted phenol derivative that serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and other fine chemicals. Its specific substitution pattern, featuring a nitro group positioned between two methyl groups and ortho to a hydroxyl group, offers unique reactivity and steric properties for further chemical transformations. The controlled introduction of the nitro group onto the 2,4-dimethylphenol backbone via electrophilic aromatic substitution is a key synthetic challenge. This guide provides a comprehensive overview of the laboratory-scale preparation of 2,4-Dimethyl-3-nitrophenol, detailing the underlying chemical principles, a step-by-step protocol, and essential characterization data.

Theoretical Foundation: Understanding the Regioselectivity of Nitration

The synthesis of 2,4-Dimethyl-3-nitrophenol is achieved through the electrophilic aromatic substitution reaction of 2,4-dimethylphenol. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the aromatic ring: the hydroxyl group (-OH) and the two methyl groups (-CH₃).

Both the hydroxyl and methyl groups are activating, ortho-, para-directing groups. This means they increase the electron density of the benzene ring, making it more susceptible to electrophilic attack, and direct the incoming electrophile to the positions ortho and para to themselves. In the case of 2,4-dimethylphenol, the positions available for substitution are 3, 5, and 6.

  • Position 3: Ortho to the methyl group at C2 and meta to the hydroxyl group at C1 and the methyl group at C4.

  • Position 5: Para to the methyl group at C2 and ortho to the methyl group at C4, but meta to the hydroxyl group.

  • Position 6: Ortho to the hydroxyl group at C1 and the methyl group at C2.

The powerful activating and ortho-directing effect of the hydroxyl group would strongly favor substitution at the ortho (position 6) and para (already occupied) positions. However, the steric hindrance from the adjacent methyl group at position 2 can significantly influence the regioselectivity. The formation of the desired 3-nitro isomer suggests that the electronic directing effects are carefully balanced and potentially overcome by steric factors or that specific reaction conditions can favor this less common substitution pattern. A plausible reaction scheme is outlined below:

Figure 1: General reaction scheme for the nitration of 2,4-dimethylphenol.

Materials and Methods

This section details the necessary reagents and a step-by-step protocol for the synthesis of 2,4-Dimethyl-3-nitrophenol.

Reagents
ReagentFormulaMolar Mass ( g/mol )ConcentrationHazards
2,4-DimethylphenolC₈H₁₀O122.1698%Harmful if swallowed, Causes skin irritation, Causes serious eye damage
Sulfuric AcidH₂SO₄98.0898% (conc.)Causes severe skin burns and eye damage, May be corrosive to metals
Nitric AcidHNO₃63.0170% (conc.)Oxidizing liquid, Causes severe skin burns and eye damage, May be corrosive to metals
DichloromethaneCH₂Cl₂84.93ACS GradeCauses skin irritation, Causes serious eye irritation, May cause cancer
Sodium BicarbonateNaHCO₃84.01Saturated Solution-
Anhydrous Sodium SulfateNa₂SO₄142.04Granular-
HexaneC₆H₁₄86.18ACS GradeFlammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation
Ethyl AcetateC₄H₈O₂88.11ACS GradeHighly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness
Experimental Protocol

The following protocol is adapted from general procedures for the nitration of substituted phenols and should be performed with strict adherence to all safety precautions in a well-ventilated fume hood.

Experimental_Workflow start Start dissolve Dissolve 2,4-dimethylphenol in dichloromethane start->dissolve cool_solution Cool the solution to 0-5 °C in an ice bath dissolve->cool_solution add_nitrating_mixture Slowly add the nitrating mixture to the phenol solution, maintaining temperature below 10 °C cool_solution->add_nitrating_mixture prepare_nitrating_mixture Prepare nitrating mixture: Slowly add concentrated H₂SO₄ to concentrated HNO₃ at 0 °C prepare_nitrating_mixture->add_nitrating_mixture reaction Stir the reaction mixture at 0-5 °C for 1-2 hours add_nitrating_mixture->reaction quench Slowly pour the reaction mixture onto crushed ice reaction->quench extract Extract the aqueous mixture with dichloromethane (3x) quench->extract wash_organic Wash the combined organic layers with saturated NaHCO₃ solution and then with brine extract->wash_organic dry_organic Dry the organic layer over anhydrous Na₂SO₄ wash_organic->dry_organic evaporate Filter and evaporate the solvent under reduced pressure dry_organic->evaporate purify Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) evaporate->purify characterize Characterize the purified product (Melting Point, NMR, FTIR) purify->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis of 2,4-Dimethyl-3-nitrophenol.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylphenol (e.g., 5.0 g) in dichloromethane (e.g., 50 mL).

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid (e.g., 10 mL) to concentrated nitric acid (e.g., 5 mL) while cooling in an ice bath. Caution: This is a highly exothermic process.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 2,4-dimethylphenol over a period of 30-60 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Slowly and carefully pour the reaction mixture onto a beaker containing crushed ice (e.g., 200 g).

  • Extraction: Transfer the resulting mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, which may contain a mixture of isomers, is best purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. The fractions containing the desired product are collected and the solvent is evaporated.

Characterization of 2,4-Dimethyl-3-nitrophenol

The identity and purity of the synthesized 2,4-Dimethyl-3-nitrophenol should be confirmed by various analytical techniques.

PropertyExpected Result
Appearance Yellowish solid
Melting Point Specific to the compound, to be determined experimentally
¹H NMR Signals corresponding to aromatic protons and methyl groups. The chemical shifts will be influenced by the nitro and hydroxyl groups.
¹³C NMR Signals for the aromatic carbons (including those attached to the substituents) and the methyl carbons.
FTIR (cm⁻¹) Characteristic peaks for O-H stretching (broad), aromatic C-H stretching, asymmetric and symmetric NO₂ stretching, and C=C aromatic stretching.

Note: Specific spectral data for 2,4-Dimethyl-3-nitrophenol is not widely available in the searched literature. The expected results are based on the analysis of similar compounds. Experimental determination is crucial for confirmation.

Safety Precautions

The nitration of phenolic compounds is a potentially hazardous procedure that must be conducted with extreme caution.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]

  • Fume Hood: Perform the entire experiment in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[2]

  • Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of potentially explosive polynitrated byproducts. Always have an ice bath ready for immediate cooling.

  • Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with care, and always add acid to water, not the other way around, when preparing dilute solutions.

  • Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines. Organic waste should be collected in appropriate containers.

Discussion: The Intricacies of Regioselectivity

The synthesis of 2,4-Dimethyl-3-nitrophenol highlights the complex interplay of electronic and steric effects in electrophilic aromatic substitution. While the hydroxyl group is a powerful ortho-, para-director, the presence of two methyl groups introduces steric hindrance that can influence the position of nitration. The formation of the 3-nitro isomer, while not the most electronically favored product based on simple directing rules, can be rationalized by considering the steric congestion at the more activated positions (especially position 6, which is ortho to both the hydroxyl and a methyl group).

The reaction conditions, particularly the concentration of the nitrating agent and the temperature, play a critical role in controlling the regioselectivity and minimizing the formation of undesired isomers and polynitrated byproducts. The use of a mixed acid system (HNO₃/H₂SO₄) provides a high concentration of the nitronium ion, driving the reaction forward.

Conclusion

The laboratory preparation of 2,4-Dimethyl-3-nitrophenol via the nitration of 2,4-dimethylphenol is a feasible synthetic route that requires careful control of reaction conditions, particularly temperature. This detailed guide provides a foundational protocol and highlights the critical aspects of the synthesis, from understanding the underlying reaction mechanism to ensuring a safe laboratory practice. The successful synthesis and purification of this compound provide access to a versatile building block for further applications in medicinal chemistry and materials science.

References

  • Relevant patents and articles on the nitration of phenols and substituted phenols were consulted for the development of this protocol. Specific citations to a direct synthesis are not available.
  • General principles of electrophilic aromatic substitution are covered in standard organic chemistry textbooks.
  • Safety data sheets for all chemicals used should be consulted prior to commencing any experimental work.
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace. Retrieved from [Link]

  • Further literature on the regioselectivity of nitration of polysubstituted phenols can provide deeper insights into the reaction mechanism.
  • Characterization data for related nitrated dimethylphenols can be found in chemical databases and literature, which can serve as a reference for the analysis of the target compound.
  • A Chinese patent (CN1566074A) describes the preparation of 4-methyl-3-nitrophenol, which may offer some procedural insights.
  • General procedures for the purification of organic compounds, such as recrystallization and column chromatography, are described in standard labor
  • YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]

  • Further searches for the specific CAS number (70261-49-3)

Sources

Application

Application Note &amp; Protocols: Strategic O-Alkylation of 2,4-Dimethyl-3-nitrophenol

Abstract: This technical guide provides an in-depth analysis and detailed protocols for the O-alkylation of 2,4-dimethyl-3-nitrophenol, a sterically hindered and electronically deactivated substrate. We will explore the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis and detailed protocols for the O-alkylation of 2,4-dimethyl-3-nitrophenol, a sterically hindered and electronically deactivated substrate. We will explore the mechanistic underpinnings of the Williamson ether synthesis as the primary strategic approach, dissect the critical roles of bases, alkylating agents, and solvent systems, and address common challenges such as competing C-alkylation. The included protocols offer field-proven methodologies for achieving high-yield, selective synthesis of the corresponding ethers, which are valuable intermediates in pharmaceutical and materials science research.

Introduction: The Synthetic Challenge and Opportunity

The O-alkylation of phenols is a cornerstone transformation in organic synthesis, enabling access to a vast array of aryl ethers. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The target substrate, 2,4-dimethyl-3-nitrophenol, presents a unique synthetic puzzle. The hydroxyl group is flanked by a methyl group and a nitro group, creating significant steric hindrance. Furthermore, the electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton but can also influence the nucleophilicity of the resulting phenoxide.

This guide moves beyond a simple recitation of steps to explain the chemical causality behind reagent selection and procedural design, empowering researchers to not only replicate the described protocols but also to adapt them intelligently for analogous transformations.

Mechanistic Framework: The Williamson Ether Synthesis

The most reliable and versatile method for the O-alkylation of phenols is the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3] The process can be logically divided into two fundamental stages:

  • Deprotonation: The weakly acidic phenolic proton is removed by a suitable base to generate a potent nucleophile, the phenoxide anion. The negative charge on the oxygen is delocalized into the aromatic pi-system, which enhances its stability.[4]

  • Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing a leaving group and forming the C-O ether bond.[2]

Williamson_Ether_Synthesis

Caption: Sₙ2 Mechanism for the O-Alkylation of 2,4-Dimethyl-3-nitrophenol.

Application Notes: Strategic Reagent Selection

The success of the O-alkylation hinges on the judicious selection of reagents. The specific substitution pattern of 2,4-dimethyl-3-nitrophenol requires careful consideration to maximize yield and minimize side reactions.

The Choice of Base: A Balancing Act

The base must be strong enough to deprotonate the phenol quantitatively but not so reactive that it promotes side reactions with the alkylating agent or solvent.

BaseTypepKa (Conjugate Acid)Solvent CompatibilityKey Insights & Rationale
NaH (Sodium Hydride)Strong, Non-nucleophilic~36 (H₂)THF, DMFHigh Reactivity: Irreversibly deprotonates the phenol, driving the reaction to completion. Generates H₂ gas, requiring an inert atmosphere.
K₂CO₃ (Potassium Carbonate)Mild, Heterogeneous~10.3 (HCO₃⁻)Acetone, MeCN, DMFWorkhorse Base: A safer, easier-to-handle alternative to NaH. Often requires higher temperatures and longer reaction times. Its mildness minimizes elimination side reactions.
Cs₂CO₃ (Cesium Carbonate)Mild, Heterogeneous~10.3 (HCO₃⁻)Acetone, MeCN, DMFEnhanced Performance: More soluble than K₂CO₃, leading to a higher concentration of the phenoxide. The large, soft Cs⁺ cation can also accelerate Sₙ2 reactions.
NaOH/KOH Strong, Protic~14 (H₂O)Alcohols, WaterGenerally Avoided: The presence of water or alcohol solvents can interfere with the Sₙ2 reaction by solvating the nucleophile and competing in side reactions.
The Alkylating Agent: Reactivity and Steric Factors

The reaction works best with primary alkyl halides.[3][5] Secondary halides can undergo competing E2 elimination, especially with a strong, sterically unhindered base, while tertiary halides will almost exclusively yield elimination products.[5][6]

  • Reactivity Trend: For alkyl halides, the reactivity follows the order: R-I > R-Br > R-Cl . Iodides are excellent leaving groups but are more expensive and less stable. Bromides offer a good balance of reactivity and cost.

  • Other Agents: Dimethyl sulfate and diethyl sulfate are potent and efficient methylating and ethylating agents, respectively, but are highly toxic and require specialized handling.

The Solvent: Enabling the Sₙ2 Pathway

The ideal solvent for a Williamson ether synthesis is polar aprotic .[6] These solvents can solvate the cation (e.g., K⁺, Na⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.

  • Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF).

  • Solvents to Avoid: Protic solvents like water, methanol, or ethanol will form hydrogen bonds with the phenoxide, creating a solvent cage that blunts its nucleophilicity and slows the reaction rate.[5]

Mitigating Side Reactions: The C- vs. O-Alkylation Challenge

Phenoxide anions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) or the electron-rich aromatic ring (C-alkylation, typically at the ortho/para positions).[5] The hydroxyl group is a strongly activating, ortho-para director, making C-alkylation a significant potential side reaction.[7]

Reagent_Selection_Logic

Caption: Decision workflow for selecting appropriate reaction conditions.

Strategies to Favor O-Alkylation:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.

  • Counter-ion: Larger, "softer" cations like K⁺ and especially Cs⁺ tend to promote O-alkylation over Na⁺.

  • Temperature: Lower reaction temperatures can sometimes favor O-alkylation, which is often the kinetically controlled product.[8]

Experimental Protocols

Safety Precaution: 2,4-Dimethyl-3-nitrophenol is a potentially hazardous chemical. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood. Alkylating agents like alkyl halides and especially dimethyl sulfate are toxic and/or carcinogenic and must be handled with extreme care.

Protocol 1: Mild and Robust O-Alkylation with Potassium Carbonate

This method is highly reliable, uses readily available reagents, and is generally the recommended starting point for most primary alkyl halides.

Protocol_Workflow

Caption: General experimental workflow for O-alkylation and product isolation.

Materials & Reagents:

ReagentM.W. ( g/mol )MolesEquivalentsAmount
2,4-Dimethyl-3-nitrophenol167.161.0 mmol1.0167 mg
Potassium Carbonate (K₂CO₃), fine powder138.212.0 mmol2.0276 mg
Alkyl Halide (e.g., Ethyl Bromide)108.971.2 mmol1.2~131 mg (or ~88 µL)
Acetone or DMF---5-10 mL

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethyl-3-nitrophenol (167 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 5-10 mL of anhydrous acetone or N,N-dimethylformamide (DMF).

  • Alkylation: Begin vigorous stirring. Add the alkyl halide (1.2 mmol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~60°C; for DMF, a temperature of 60-80°C is often sufficient) and maintain for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be less polar (higher Rf) than the starting phenol.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetone or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure O-alkylated ether.

Protocol 2: High-Reactivity O-Alkylation with Sodium Hydride

This protocol is suitable for less reactive alkylating agents or when a faster reaction time is desired. It requires strict anhydrous conditions.

Materials & Reagents:

ReagentM.W. ( g/mol )MolesEquivalentsAmount
2,4-Dimethyl-3-nitrophenol167.161.0 mmol1.0167 mg
Sodium Hydride (NaH), 60% in mineral oil24.00 (as NaH)1.1 mmol1.144 mg
Alkyl Halide (e.g., Methyl Iodide)141.941.1 mmol1.1~156 mg (or ~69 µL)
Anhydrous Tetrahydrofuran (THF)---5-10 mL

Step-by-Step Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (44 mg of 60% dispersion, 1.1 mmol).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2 x 3 mL) to remove the mineral oil. Carefully decant the hexanes via cannula.

  • Solvent Addition: Add 5 mL of anhydrous THF to the NaH. Cool the suspension to 0°C in an ice bath.

  • Deprotonation: Dissolve the 2,4-dimethyl-3-nitrophenol (167 mg, 1.0 mmol) in 3-5 mL of anhydrous THF and add it dropwise to the stirred NaH suspension. Stir at 0°C for 30 minutes. Evolution of hydrogen gas should be observed.

  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.

  • Quenching: Once complete, carefully quench the reaction by cooling to 0°C and adding a few drops of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Work-up and Purification: Proceed with the work-up, isolation, drying, and purification steps as outlined in Protocol 1.

Conclusion

The O-alkylation of 2,4-dimethyl-3-nitrophenol is a readily achievable transformation when guided by a sound understanding of the Sₙ2 mechanism and the factors influencing competing reaction pathways. For general purposes, the mild protocol using potassium carbonate in acetone or DMF offers a robust and safe method for synthesizing a range of ethers from this substrate. For more challenging alkylations, the use of sodium hydride provides a more reactive system, albeit with more stringent handling requirements. By carefully selecting the base, solvent, and alkylating agent, researchers can effectively control this powerful synthetic transformation to access valuable chemical entities.

References

  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]

  • ResearchGate. (2022). (PDF) Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]

  • Google Patents. (n.d.). Process for O-alkylation of phenolic compounds.
  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]

  • Wikipedia. (n.d.). Phenol. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Google Patents. (n.d.). PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Available at: [Link]

  • Bartleby.com. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 3-Nitro and 5-Nitro 2,4-Dimethylphenol Isomers

Welcome to the technical support center for the resolution of 3-nitro-2,4-dimethylphenol and 5-nitro-2,4-dimethylphenol. This guide is designed for researchers, scientists, and professionals in drug development, providin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 3-nitro-2,4-dimethylphenol and 5-nitro-2,4-dimethylphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested insights into overcoming the challenges of separating these closely related positional isomers.

Introduction: The Separation Challenge

The separation of 3-nitro-2,4-dimethylphenol and 5-nitro-2,4-dimethylphenol is a classic example of a difficult purification challenge. As positional isomers, they share the same molecular weight and formula (C₈H₉NO₃), leading to very similar physical properties.[1][2][3] However, the key to their separation lies in the subtle yet significant electronic and steric differences imparted by the position of the nitro group.

The 3-nitro isomer, with its nitro group ortho to the hydroxyl group, can form a strong intramolecular hydrogen bond. This "chelation" effect reduces the molecule's interaction with external polar molecules.[4] In contrast, the 5-nitro isomer's functional groups are too far apart for intramolecular bonding, forcing it to engage in intermolecular hydrogen bonding with other molecules (e.g., solvent, stationary phase). This fundamental difference is the primary lever for developing a successful separation strategy.

Method Selection Guide

Choosing the correct separation technique depends on the scale of your experiment and the required purity. This decision tree outlines a logical approach to selecting the best method for your needs.

MethodSelection start What is the primary goal? analytical Analytical Quantification (e.g., reaction monitoring) start->analytical Analysis preparative Preparative Separation (Isomer Isolation) start->preparative Purification hplc High-Performance Liquid Chromatography (HPLC) analytical->hplc gc Gas Chromatography (GC) analytical->gc scale What is the scale? preparative->scale mg_scale Milligram Scale scale->mg_scale < 1 g gram_scale Gram Scale or higher scale->gram_scale > 1 g mg_scale->hplc Prep-HPLC flash Flash Column Chromatography mg_scale->flash gram_scale->flash crystal Fractional Crystallization gram_scale->crystal

Caption: Decision tree for selecting a separation method.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during the separation process.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both analytical and preparative scale separation of these isomers.[5] A reversed-phase C18 column is typically the first choice.

Q1: My 3-nitro and 5-nitro isomer peaks are co-eluting or have very poor resolution on a C18 column. What should I do?

A1: This is the most common issue. The solution lies in manipulating the mobile phase to exploit the pKa differences and polarity of the isomers.

  • Cause: At neutral pH, the phenolic hydroxyl group can be partially ionized, leading to peak tailing and poor resolution. The inherent similarities in polarity also contribute to co-elution.

  • Solution 1: Acidify the Mobile Phase. Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This suppresses the ionization of the phenolic group, ensuring the analytes are in a single, neutral form. This results in sharper peaks and more reproducible retention times. Isocratic separation of similar nitrophenols has been successfully achieved using buffered mobile phases at a controlled pH.[6]

  • Solution 2: Optimize the Organic Modifier. If resolution is still poor, systematically vary the ratio of your organic modifier (acetonitrile or methanol) to water. Acetonitrile often provides different selectivity for aromatic compounds compared to methanol and can resolve closely eluting peaks.[7]

  • Solution 3: Consider a Phenyl-Hexyl Column. For challenging separations of aromatic isomers, a phenyl-hexyl stationary phase can provide an alternative selectivity.[7] This type of column offers π-π interactions between the phenyl rings of the stationary phase and your analytes, which can enhance the separation of positional isomers.[7][8]

Q2: I have good resolution, but my peak shape is poor (fronting or tailing). Why?

A2: Poor peak shape is usually due to secondary interactions or column/method issues.

  • Cause of Tailing: As mentioned, partial ionization is a major cause. It can also result from interactions with active sites on the silica backbone of the column, especially if the column is old.

  • Cause of Fronting: This is typically caused by sample overload. The concentration of your injected sample is too high for the column to handle, saturating the stationary phase.

  • Solution:

    • Ensure Mobile Phase is Acidified: Re-confirm the pH of your mobile phase.

    • Reduce Sample Concentration: Dilute your sample by a factor of 10 and reinject. If peak shape improves, you were overloading the column.

    • Check Column Health: Flush the column with a strong solvent sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase) to remove contaminants. If the problem persists, the column may need replacement.

ParameterStarting ConditionTroubleshooting StepRationale
Stationary Phase C18, 5 µmSwitch to Phenyl-HexylIntroduces π-π interactions, offering different selectivity.[7]
Mobile Phase 50:50 Acetonitrile:WaterAdd 0.1% Formic AcidSuppresses ionization, reducing peak tailing.[6]
Flow Rate 1.0 mL/minDecrease to 0.8 mL/minIncreases interaction time with the stationary phase, potentially improving resolution.
Detection 254 nmScan for optimal λ (e.g., 210 nm, 317 nm)Nitrophenols have multiple absorption maxima; choosing the best one enhances sensitivity.[9]
Gas Chromatography (GC)

GC is an excellent analytical technique for these isomers, but the free phenolic group can be problematic.

Q1: I'm getting broad, tailing peaks, or no peaks at all for my isomers.

A1: This is a classic sign of active site interaction or thermal degradation. Underivatized phenols can interact with the injection port or column, leading to poor chromatography.[10]

  • Cause: The acidic proton of the hydroxyl group can interact with active sites (e.g., metal surfaces, silanols) in the GC system, causing irreversible adsorption or peak tailing. The compounds may also be thermally labile.

  • Solution 1: Derivatization (Recommended). The most robust solution is to derivatize the phenol group. Methylation with diazomethane or silylation with a reagent like BSTFA will cap the acidic proton, making the analytes more volatile and less interactive.[11] This dramatically improves peak shape and sensitivity.

  • Solution 2: Use a Wax or Phenyl-based Column. If derivatization is not possible, use a column designed for polar analytes, such as a "WAX" (polyethylene glycol) column or a column with a high phenyl content (e.g., DB-5ms). These columns are more inert and can better handle underivatized phenols.

  • Solution 3: Check Injector Temperature. A temperature that is too high can cause degradation, while one that is too low can lead to slow vaporization and broad peaks. Start with an injector temperature of 250 °C and adjust as needed.

Q2: My isomers are still not separating even after derivatization.

A2: The separation of these derivatized isomers relies on subtle differences in their boiling points and interaction with the stationary phase.

  • Cause: The boiling points of the derivatized isomers may be very close.

  • Solution: Optimize the Oven Temperature Program. Use a slow temperature ramp (e.g., 2-5 °C/min) through the expected elution range. A slower ramp increases the time the analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.

Preparative & Large-Scale Separation

Q1: I need to separate several grams of the isomer mixture. Is preparative HPLC or flash chromatography better?

A1: For multi-gram scales, flash column chromatography is often more practical and cost-effective than preparative HPLC.

  • Flash Chromatography: This technique uses a lower pressure and larger particle size silica compared to HPLC, allowing for higher loading capacities.[12] The key is to first develop a good separation on a Thin Layer Chromatography (TLC) plate.[13]

    • Expert Tip: The intramolecular hydrogen bond in the 3-nitro isomer makes it less polar. Therefore, it will have a higher Rf value on a normal-phase TLC plate and will elute first from a normal-phase silica gel column. The 5-nitro isomer, being more polar, will interact more strongly with the silica and elute later. Use a solvent system like hexane/ethyl acetate and optimize the ratio to get a good separation of spots on the TLC plate before scaling up to the column.

  • Preparative HPLC: While providing higher resolution, it is often limited by lower loading capacity and higher solvent consumption, making it better suited for milligram-scale purification.

Flash_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Scale-Up & Purification cluster_2 Phase 3: Analysis & Validation tlc 1. Run TLC Plate (e.g., 20% EtOAc/Hexane) rf 2. Calculate Rf Values Aim for ΔRf > 0.15 tlc->rf optimize 3. Optimize Solvent System rf->optimize pack 4. Pack Silica Column optimize->pack load 5. Load Sample Mixture pack->load elute 6. Elute with Optimized Mobile Phase load->elute collect 7. Collect Fractions elute->collect analyze 8. Analyze Fractions by TLC/HPLC collect->analyze pool 9. Pool Pure Fractions analyze->pool evap 10. Evaporate Solvent pool->evap confirm 11. Confirm Purity & Identity (NMR, MS, MP) evap->confirm

Caption: Workflow for preparative flash chromatography.

Q2: Can I use fractional crystallization for this separation?

A2: Yes, fractional crystallization can be a very effective and economical method for large-scale purification if the isomers exhibit sufficient differences in solubility in a particular solvent.[14][15]

  • Principle: This technique relies on the principle that the least soluble compound in a mixture will crystallize out of a saturated solution first upon cooling.[15]

  • How to Proceed:

    • Solvent Screening: Test the solubility of both pure isomers (if available) and the mixture in a variety of solvents (e.g., ethanol, methanol, toluene, hexane) at different temperatures. The ideal solvent is one in which one isomer is significantly less soluble than the other, especially at lower temperatures.

    • Procedure: Dissolve the mixture in a minimum amount of the chosen hot solvent to form a saturated solution. Allow the solution to cool slowly. The isomer with the lower solubility should precipitate out.

    • Validation: Filter the crystals and analyze their purity by HPLC, GC, or melting point. The mother liquor will be enriched in the more soluble isomer, which can then be recovered by evaporating the solvent. Multiple recrystallization steps may be necessary to achieve high purity.[16]

  • Caution: This method can sometimes fail if the isomers form a solid solution or a co-crystal, where they crystallize together in a fixed ratio.[17] Preliminary screening is essential.

References

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. (2017). Taylor & Francis Online. [Link]

  • Nitration of phenol to 2-nitrophenol and 4-nitrophenol. oc-praktikum.de. [Link]

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]

  • Separation of a mixture of phenols by thin layer chromatography (TLC). University of Babylon. [Link]

  • Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. International Union of Crystallography. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies. [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Chromatographic Methods of Analysis. SlidePlayer. [Link]

  • Method for separating and extracting 3, 5-xylenol
  • 2,5-Dimethyl-4-nitrophenol. PubChem. [Link]

  • 2,3-Dimethyl-4-nitrophenol. PubChem. [Link]

  • Fractional Crystallization. sulzer.com. [Link]

  • 2,4-Dimethyl-5-nitrophenol. PubChem. [Link]

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Process for separating 3,5-xylenol or 3,4-xylenol from other polymethylated phenolic compounds.
  • 4-Nitro-2,6-dimethylphenol. ChemBK. [Link]

  • Analysis of Nitrophenols With Gas ChromatographyMa. Scribd. [Link]

  • 2,4-Dimethylphenol. PubChem. [Link]

  • Fractional crystallization. Chemistry LibreTexts. [Link]

  • Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane. ResearchGate. [Link]

  • Hydrogen Bonding in TLC of Nitrophenols. Scribd. [Link]

  • How will you separate a mixture of o-nitro phenol and p-nitrophenol... YouTube. [Link]

  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. ResearchGate. [Link]

  • Fractional Crystallization. YouTube. [Link]

  • Nitrophenols. PubChem. [Link]

  • 4-Nitrophenol. Wikipedia. [Link]

  • Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). ACS ES&T Air. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. phenomenex.com. [Link]

Sources

Optimization

minimizing side reactions during reduction of 3-nitro-2,4-xylenol

This guide serves as a specialized technical support resource for researchers optimizing the reduction of 3-nitro-2,4-xylenol (also known as 2,4-dimethyl-3-nitrophenol). It addresses the unique challenges posed by the st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers optimizing the reduction of 3-nitro-2,4-xylenol (also known as 2,4-dimethyl-3-nitrophenol). It addresses the unique challenges posed by the steric hindrance of the nitro group and the electronic sensitivity of the phenolic ring.

Current Status: Operational Subject: Minimizing Side Reactions & Process Optimization Expertise Level: Senior Application Scientist

Executive Summary: The "Steric Sandwich" Challenge

The reduction of 3-nitro-2,4-xylenol is non-trivial compared to simple nitrobenzene reduction.

  • Structural Constraint: The nitro group at position 3 is flanked by methyl groups at positions 2 and 4. This di-ortho steric hindrance forces the nitro group out of planarity, significantly retarding the kinetics of the final reduction step (Hydroxylamine

    
     Amine).
    
  • Electronic Constraint: The electron-rich phenolic ring is susceptible to over-reduction (ring saturation) during vigorous catalytic hydrogenation.

  • Stability: The product, 3-amino-2,4-xylenol, is an electron-rich aminophenol prone to rapid oxidative degradation (quinone formation) upon air exposure.

This guide prioritizes protocols that bypass these specific failure modes.

Troubleshooting Guide & FAQs

Category A: Reaction Stalling & Intermediates

Q: My reaction reaches 90% conversion but stalls. HPLC shows a persistent intermediate. What is it? Diagnosis: This is likely the N-arylhydroxylamine intermediate (


).
Root Cause:  In 3-nitro-2,4-xylenol, the two flanking methyl groups sterically hinder the adsorption of the hydroxylamine intermediate onto the catalyst surface (in hydrogenation) or impede electron transfer. The reduction of Hydroxylamine 

Amine is the rate-determining step and is often 10-100x slower than Nitro

Hydroxylamine in hindered systems. Corrective Action:
  • Acidic Promotion: If using catalytic hydrogenation, add 1-2 equivalents of Methanesulfonic acid (MSA) or Sulfuric acid. Protonation of the hydroxylamine (

    
    ) weakens the N-O bond, facilitating cleavage.
    
  • Switch Methodology: Move to Chemical Reduction (Protocol B) . Iron-mediated reduction is less sensitive to steric hindrance than heterogeneous catalysis.

Q: I see colored impurities (orange/red) forming. Is this the product decomposing? Diagnosis: These are likely Azoxy or Azo coupling products . Root Cause: If the reduction is too slow (due to sterics) or the hydrogen concentration is low (mass transfer limitation), the accumulating nitroso (


) and hydroxylamine (

) intermediates condense. Corrective Action:
  • Eliminate Base: Ensure the reaction medium is strictly neutral or acidic. Basic conditions catalyze condensation.[1]

  • Increase Agitation: In hydrogenation, H2 mass transfer is critical. Increase stirrer RPM (>1000 RPM) to keep the catalyst saturated with hydrogen, favoring reduction over condensation.

Category B: Over-Reduction & Impurities

Q: I am detecting "M+4" or "M+6" byproducts by MS. What happened? Diagnosis: You have hydrogenated the aromatic ring , converting the phenol to a cyclohexanol derivative. Root Cause: The phenol ring is electron-rich and activates the ring toward hydrogenation. This is common with highly active catalysts like Pd/C, especially if the reaction is allowed to run too long to force the conversion of the hindered nitro group. Corrective Action:

  • Change Catalyst: Switch from Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) . Sulfur poisons the catalyst sites responsible for ring hydrogenation while retaining activity for nitro reduction.

  • Poisoning: Add a trace of thiophene or quinoline to your Pd/C system (carefully titrated) to dampen activity.

Category C: Product Isolation

Q: The product turns black/brown during filtration. How do I stop this? Diagnosis: Oxidative Quinone Formation . Aminophenols are notorious for air oxidation. Corrective Action:

  • Antioxidant Buffer: Perform all aqueous workups with buffers containing 0.5% Sodium Dithionite (

    
    )  or Sodium Bisulfite.
    
  • Acidic Isolation: Isolate the product as the Hydrochloride Salt immediately. The salt form (

    
    ) is significantly more stable to oxidation than the free base.
    

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways. Your goal is to force the Green Path and suppress the Red/Orange Paths .

ReactionPathways Nitro 3-Nitro-2,4-xylenol (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso Fast (+2e-) Hydroxylamine Hydroxylamine (STALLING POINT) Nitroso->Hydroxylamine Fast (+2e-) Azoxy Azoxy/Azo Dimers (Colored Impurities) Nitroso->Azoxy Condensation (Low H2 / Basic pH) Amine 3-Amino-2,4-xylenol (Target Product) Hydroxylamine->Amine SLOW (Steric Barrier) (+2e-) Hydroxylamine->Azoxy Condensation RingSat Ring Saturated Byproducts Amine->RingSat Over-Hydrogenation (Pd/C, Long Time) Quinone Quinone/Polymers (Oxidation) Amine->Quinone Air Oxidation (Workup)

Caption: Reaction network for hindered nitrophenols. Note the "Stalling Point" at the hydroxylamine due to steric hindrance from methyl groups.

Validated Experimental Protocols

Protocol A: The "Robust" Chemical Reduction (Recommended for Steric Bulk)

Best for: High reliability, avoiding ring saturation, and handling steric hindrance.

Mechanism: Electron transfer from metal surface (Bechamp reduction). Reagents: Iron powder (325 mesh), Acetic Acid (5% aq) or HCl, Ethanol.

  • Setup: In a 3-neck flask equipped with mechanical stirring (overhead stirrer is essential due to iron sludge), charge 3-nitro-2,4-xylenol (1.0 equiv) and Ethanol/Water (3:1 v/v) .

  • Activation: Add Iron Powder (4.0 - 5.0 equiv). Heat to 60°C.

  • Initiation: Dropwise add Concentrated HCl (0.2 equiv) or Acetic Acid (2.0 equiv). Caution: Exothermic induction period.

  • Reflux: Heat to reflux (approx. 78-80°C). Monitor by HPLC. The acidic environment prevents azo coupling.

  • Workup (Crucial):

    • Cool to room temperature.[1][2]

    • Basify to pH 9-10 with Sodium Carbonate to precipitate iron salts as oxides.

    • Filter through a Celite pad. Wash the pad with ethanol immediately (do not let it dry—pyrophoric risk).

    • Acidify the filtrate with HCl/Dioxane to precipitate the Amine Hydrochloride salt . Filter and dry under N2.

Protocol B: Catalytic Hydrogenation (Optimized for Selectivity)

Best for: Clean reactions, pharmaceutical scale-up, avoiding heavy metals.

Catalyst Selection: 5% Pt(S)/C (Sulfided Platinum). Do not use standard Pd/C unless strictly monitored.

  • Solvent: Methanol or Ethanol.

  • Additive: Add 0.5 equiv Methanesulfonic Acid (MSA) . This prevents catalyst poisoning by the amine product and accelerates the reduction of the sterically hindered hydroxylamine.

  • Conditions:

    • Pressure: 5-10 bar H2 (Higher pressure helps overcome steric barrier).

    • Temperature: 40-50°C.

  • Procedure:

    • Purge autoclave 3x with N2, then 3x with H2.

    • Stir at >1000 RPM (Mass transfer is critical to prevent condensation).

    • Monitor H2 uptake. When uptake ceases, continue for 30 mins (digest time).

  • Workup:

    • Filter catalyst under inert atmosphere (Argon/N2).

    • Concentrate filtrate.[3]

    • Stabilization: Add dilute HCl to store as the salt, or use immediately.

Decision Matrix: Which Method to Choose?

FeatureProtocol A (Fe/Acid)Protocol B (Pt/C Hydrogenation)
Steric Tolerance High (Surface mechanism less sensitive)Medium (Requires high pressure/acid)
Ring Saturation Risk Zero (Chemically impossible)Moderate (Requires sulfided catalyst)
Scalability Low (Iron waste disposal issues)High (Clean filtration)
Impurity Profile Iron salts (removable)Potential hydroxylamine/ring-sat
Cost LowHigh (Precious metal catalyst)

References

  • Mechanism of Nitro Reduction & Hydroxylamine Accumulation

    • Blaser, H. U. (2002). "Heterogeneous Catalytic Hydrogenation of Nitroarenes." Science of Synthesis.
    • Key Insight: Explains why ortho-substituted nitroarenes stall at the hydroxylamine stage due to steric inhibition of adsorption.
    • (General reference for nitro reduction mechanisms).

  • Bechamp Reduction (Iron/Acid)

    • Org.[2][4][5][6] React. 1944, 2, 428.[7] (Classic review of the Bechamp reduction).

    • Key Insight: Establishes Iron/Acid as the "gold standard" for preserving sensitive arom
  • Sulfided Catalysts for Nitrophenols

    • Kasparian et al. (2011). "Hydrogenation of Halogen-Containing Nitroaromatics.
    • Key Insight: Demonstrates the utility of Pt(S)
  • Handling of Aminophenols

    • Mitchell, S.C. & Waring, R.H. "Aminophenols." Ullmann's Encyclopedia of Industrial Chemistry.
    • Key Insight: details the oxidation sensitivity of aminophenols and the necessity of sulfite/dithionite stabilizers.

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of 2,4-Dimethyl-3-nitrophenol

Welcome to the technical support center dedicated to addressing the solubility issues of 2,4-Dimethyl-3-nitrophenol in aqueous media. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility issues of 2,4-Dimethyl-3-nitrophenol in aqueous media. This guide is designed for researchers, scientists, and drug development professionals to provide both quick solutions and in-depth troubleshooting strategies. As your Senior Application Scientist, I will walk you through the underlying principles and practical steps to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the solubility of 2,4-Dimethyl-3-nitrophenol.

Q1: Why is 2,4-Dimethyl-3-nitrophenol expected to have low water solubility?

A1: The low aqueous solubility of 2,4-Dimethyl-3-nitrophenol is a result of its molecular structure. The presence of a non-polar benzene ring and two methyl groups contributes to its hydrophobic character. While the hydroxyl (-OH) and nitro (-NO2) groups can form hydrogen bonds with water, the overall hydrophobicity of the molecule limits its ability to dissolve readily in water.

Q2: What are the immediate signs of solubility problems in my experiment?

A2: You may be encountering solubility issues if you observe any of the following:

  • Visible Particulates: The most obvious sign is the presence of undissolved solid material in your solution, leading to a cloudy or hazy appearance.

  • Inconsistent Results: Poor solubility can lead to significant variability and poor reproducibility in your experimental data.

  • Lower than Expected Efficacy: If the compound is not fully dissolved, the actual concentration in solution will be lower than intended, potentially leading to an underestimation of its biological or chemical activity.

Q3: How does pH influence the solubility of 2,4-Dimethyl-3-nitrophenol?

A3: 2,4-Dimethyl-3-nitrophenol is a substituted phenol and, as such, is a weak acid. The solubility of such compounds is highly dependent on the pH of the aqueous medium. In solutions with a pH below its acid dissociation constant (pKa), the compound will exist predominantly in its neutral, less soluble form. Conversely, at a pH above its pKa, the hydroxyl group will deprotonate to form the more soluble phenolate anion.

Q4: What is the estimated pKa of 2,4-Dimethyl-3-nitrophenol?

In-Depth Troubleshooting Guides

When facing persistent solubility challenges, a systematic approach is crucial. The following guides provide detailed protocols and the scientific rationale behind them.

Guide 1: Systematic Approach to Solubility Enhancement

This workflow provides a structured method to tackle solubility issues, starting with the simplest and most common techniques.

Solubility Troubleshooting Workflow start Start with Insoluble Compound ph_adjustment pH Adjustment (Guide 2) start->ph_adjustment Initial Step evaluation Evaluate Solubility & Experiment Compatibility ph_adjustment->evaluation co_solvency Co-solvency (Guide 3) co_solvency->evaluation cyclodextrin Cyclodextrin Complexation (Guide 4) cyclodextrin->evaluation evaluation->co_solvency Inadequate evaluation->cyclodextrin Still Inadequate success Proceed with Experiment evaluation->success Successful

Caption: A systematic workflow for addressing solubility issues.

Guide 2: pH Adjustment for Solubility Enhancement

Leveraging the acidic nature of the phenolic hydroxyl group is often the most effective initial step. By increasing the pH above the compound's pKa, we can significantly increase its aqueous solubility.

Scientific Rationale:

Phenols are weak acids. The equilibrium between the neutral phenol (ArOH) and the phenolate anion (ArO⁻) is governed by the Henderson-Hasselbalch equation.

pH = pKa + log([ArO⁻]/[ArOH])

When the pH is significantly higher than the pKa, the equilibrium shifts towards the formation of the more polar and, therefore, more water-soluble phenolate anion.

Experimental Protocol: Determining a pH-Solubility Profile

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 4.0 to 10.0 (e.g., acetate buffers for pH 4-5.5, phosphate buffers for pH 6-8, and borate buffers for pH 8-10). The World Health Organization (WHO) recommends determining the pH-solubility profile over a pH range of 1.2–6.8 for Biopharmaceutics Classification System (BCS) studies.[3]

  • Add excess compound: To a fixed volume of each buffer, add an excess of 2,4-Dimethyl-3-nitrophenol (i.e., until solid material is visible).

  • Equilibrate: Tightly seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid: Separate the undissolved solid from the solution using centrifugation followed by filtration through a 0.22 µm filter.

  • Quantify the dissolved compound: Analyze the concentration of 2,4-Dimethyl-3-nitrophenol in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the data: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Data Presentation: Estimated pH-Solubility Relationship

pHExpected Predominant SpeciesExpected Relative Solubility
< 6.0Neutral (ArOH)Low
7.0 - 8.5 (around pKa)Mixture of ArOH and ArO⁻Increasing
> 9.0Phenolate (ArO⁻)High

Causality Behind Experimental Choices:

  • Using a range of buffers allows for the precise identification of the pH at which a significant increase in solubility occurs, which should correlate with the compound's pKa.

  • Equilibration for 24-48 hours ensures that the measured solubility represents the true equilibrium solubility at that specific pH and temperature.

Guide 3: Co-solvency to Enhance Solubility

When pH adjustment is not feasible due to experimental constraints (e.g., pH-sensitive assays), using a water-miscible organic co-solvent can be an effective alternative.

Scientific Rationale:

Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds. The addition of an organic solvent can disrupt the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic portions of the solute.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Select a co-solvent: Choose a co-solvent that is compatible with your downstream application. DMSO is a common choice for biological assays due to its high solubilizing power and general biological inertness at low concentrations.

  • Prepare a high-concentration stock solution: Dissolve the 2,4-Dimethyl-3-nitrophenol in the chosen co-solvent to create a concentrated stock solution (e.g., 10-100 mM). Gentle warming or sonication can aid in dissolution.

  • Dilute into aqueous buffer: For your working solution, dilute the stock solution into your aqueous experimental buffer. It is critical to ensure that the final concentration of the co-solvent is low enough to not interfere with your experiment (typically ≤1% v/v for biological assays).

  • Observe for precipitation: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the compound or slightly increase the percentage of the co-solvent (while remaining within the acceptable limits for your assay).

Data Presentation: Co-solvent Compatibility

Co-solventTypical Final Concentration in AssayConsiderations
DMSO< 1%Can be toxic to some cell lines at higher concentrations.
Ethanol< 1%Can affect enzyme activity and cell viability.
Methanol< 1%Generally more toxic than ethanol.

Causality Behind Experimental Choices:

  • Preparing a high-concentration stock in a pure co-solvent ensures the compound is fully dissolved before its introduction to the aqueous environment, minimizing issues with dissolution kinetics.

  • Keeping the final co-solvent concentration low is crucial to avoid artifacts in the experimental results, such as solvent-induced changes in protein conformation or cell membrane permeability.

Guide 4: Cyclodextrin-Mediated Solubility Enhancement

For applications where pH modification and co-solvents are not suitable, cyclodextrins offer a sophisticated method for increasing aqueous solubility.

Scientific Rationale:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like 2,4-Dimethyl-3-nitrophenol, within their hydrophobic core, forming an inclusion complex.[4][5] This complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the overall solubility of the guest molecule.[4][5]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD is often preferred due to its higher water solubility and lower toxicity compared to native β-cyclodextrin.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add the compound: Add an excess of 2,4-Dimethyl-3-nitrophenol to the cyclodextrin solution.

  • Equilibrate: Stir or sonicate the mixture at a constant temperature for an extended period (24-72 hours) to facilitate the formation of the inclusion complex.

  • Remove undissolved compound: Centrifuge and filter the solution to remove any remaining solid.

  • Determine the concentration: Quantify the amount of dissolved 2,4-Dimethyl-3-nitrophenol in the filtrate.

Cyclodextrin Inclusion Complex cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex compound 2,4-Dimethyl- 3-nitrophenol complex HP-β-CD with encapsulated compound compound->complex + cyclodextrin HP-β-CD cyclodextrin->complex +

Caption: Formation of a water-soluble inclusion complex.

Causality Behind Experimental Choices:

  • The extended equilibration time is necessary to ensure the maximum amount of the guest molecule is encapsulated within the cyclodextrin host.

  • The choice of cyclodextrin derivative can be critical; modified cyclodextrins like HP-β-CD often exhibit superior solubilizing capacity and safety profiles.

References

  • University of Toronto. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Yallapu, M. M., Jaggi, M., & Chauhan, S. C. (2011). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. PMC. Retrieved from [Link]

  • Quora. (2017). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why? Retrieved from [Link]

  • Filo. (2023). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,5-dimethyl-4-nitrophenol has pKa 5 8.25. Retrieved from [Link]

  • World Health Organization. (2015). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. Retrieved from [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to FTIR Spectral Analysis of 3-nitro-2,4-xylenol: A Comparative Approach

For researchers and professionals in drug development and chemical analysis, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides an in-depth a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides an in-depth analysis of the expected FTIR spectral features of 3-nitro-2,4-xylenol, a substituted nitrophenol. As a readily available experimental spectrum for this specific compound is not commonly found in spectral databases, this guide employs a comparative methodology, leveraging spectral data from its structural analogues, 2,4-xylenol and various nitrophenols, to predict and interpret its vibrational spectrum. This approach not only provides a robust framework for identifying 3-nitro-2,4-xylenol but also enhances the foundational understanding of structure-spectrum correlations.

The Logic of Comparative Spectral Interpretation

The principle behind this guide is that the FTIR spectrum of a molecule is a composite of the vibrational modes of its constituent functional groups, influenced by their electronic and steric environment. By dissecting the structure of 3-nitro-2,4-xylenol into its core components—the 2,4-xylenol backbone and the nitro group—we can systematically predict its spectrum. We will first examine the experimental spectrum of 2,4-xylenol to understand the vibrational contributions of the hydroxyl group, the aromatic ring, and the methyl groups. Subsequently, we will introduce the highly characteristic and intense absorption bands of the nitro group, as documented for various nitrophenols.

The Building Blocks: Spectral Features of 2,4-Xylenol and Nitrophenols

The FTIR spectrum of 2,4-xylenol (also known as 2,4-dimethylphenol) provides the foundational spectral features.[1][2] The introduction of a nitro group at the 3-position of the aromatic ring in 3-nitro-2,4-xylenol is expected to introduce strong, characteristic absorption bands and induce shifts in the existing bands of the parent molecule. The electron-withdrawing nature of the nitro group will influence the bond strengths and polarities of adjacent functional groups, which will be reflected in their vibrational frequencies.

The most prominent features we anticipate from the nitro group are its symmetric and asymmetric stretching vibrations.[3][4][5] These are typically observed in the regions of 1370-1330 cm⁻¹ and 1560-1515 cm⁻¹, respectively. Their high intensity makes them excellent diagnostic peaks for the presence of a nitro functionality.

Predicted FTIR Spectral Peaks for 3-nitro-2,4-xylenol

The following table synthesizes the expected vibrational modes for 3-nitro-2,4-xylenol based on the comparative analysis of 2,4-xylenol and various nitrophenols.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityNotes
3600 - 3200O-H stretchingPhenolic Hydroxyl (-OH)Broad, StrongThe broadness is due to hydrogen bonding. The position may be influenced by intramolecular hydrogen bonding with the adjacent nitro group. For p-nitrophenol, a broad band is observed at 3325 cm⁻¹.[4]
3100 - 3000C-H stretchingAromatic C-HMedium to WeakCharacteristic of aromatic compounds.
2975 - 2850C-H stretching (asymmetric and symmetric)Methyl (-CH₃)MediumAsymmetric stretching typically appears at higher wavenumbers than symmetric stretching.[6]
1620 - 1580C=C stretchingAromatic RingMedium to StrongThe presence of substituents on the aromatic ring can influence the intensity and position of these bands.
1560 - 1515 NO₂ asymmetric stretching Nitro (-NO₂) Strong A key diagnostic peak for the nitro group. In 4-nitrophenyl-4'-nitrobenzoate, this peak appears at 1523 cm⁻¹.[3]
1470 - 1440C-H bending (asymmetric)Methyl (-CH₃)MediumAsymmetric deformation of the methyl groups.[6]
1390 - 1370C-H bending (symmetric)Methyl (-CH₃)Medium to WeakSymmetric "umbrella" deformation of the methyl groups.[6]
1370 - 1330 NO₂ symmetric stretching Nitro (-NO₂)Strong Another key diagnostic peak for the nitro group. In 4-nitrophenyl-4'-nitrobenzoate, this peak is observed at 1343 cm⁻¹.[3]
1260 - 1180C-O stretchingPhenolic C-OStrongThe position of this band is sensitive to the electronic effects of the ring substituents. The electron-withdrawing nitro group may shift this band compared to 2,4-xylenol.
900 - 675C-H out-of-plane bending (wagging)Aromatic C-HStrongThe pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3,5-tetrasubstituted benzene ring, specific patterns are expected.

Experimental Protocol: Acquiring the FTIR Spectrum of 3-nitro-2,4-xylenol

To validate the predicted spectral features, a robust experimental protocol is essential. The following details a step-by-step methodology for acquiring the FTIR spectrum of a solid sample like 3-nitro-2,4-xylenol using the KBr pellet technique.[7][8][9]

Materials and Equipment:
  • 3-nitro-2,4-xylenol (analytical grade)

  • FTIR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

  • Spatula

  • Analytical balance

Step-by-Step Procedure:
  • Sample Preparation:

    • Weigh approximately 1-2 mg of 3-nitro-2,4-xylenol and 100-200 mg of dry KBr. The ratio of sample to KBr is crucial for obtaining a high-quality spectrum.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the 3-nitro-2,4-xylenol to the mortar and continue grinding until the mixture is homogeneous and has a fine, consistent particle size. This minimizes scattering of the infrared radiation.[10]

  • Pellet Formation:

    • Transfer the mixture to the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimizes spectral artifacts.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum with an empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 32 or 64) to ensure a good signal-to-noise ratio.

Visualizing the Workflow and Molecular Structure

To further clarify the process, the following diagrams illustrate the experimental workflow and the molecular structure of 3-nitro-2,4-xylenol.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Weigh Sample & KBr Weigh Sample & KBr Grind to Fine Powder Grind to Fine Powder Weigh Sample & KBr->Grind to Fine Powder Load into Die Load into Die Grind to Fine Powder->Load into Die Press Pellet Press Pellet Load into Die->Press Pellet Acquire Background Acquire Background Press Pellet->Acquire Background Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background->Acquire Sample Spectrum Data Interpretation Data Interpretation Acquire Sample Spectrum->Data Interpretation

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Mol_Structure cluster_mol 3-nitro-2,4-xylenol C1 C C2 C C1->C2 O1 O-H C1->O1 C3 C C2->C3 CH3_1 H₃C C2->CH3_1 C4 C C3->C4 NO2 NO₂ C3->NO2 C5 C C4->C5 CH3_2 CH₃ C4->CH3_2 C6 C C5->C6 C6->C1

Caption: Molecular structure of 3-nitro-2,4-xylenol with key functional groups highlighted.

Conclusion

While a direct experimental FTIR spectrum of 3-nitro-2,4-xylenol may not be readily accessible, a scientifically rigorous prediction of its key spectral features is achievable through a comparative analysis of its structural components. By understanding the characteristic vibrational modes of the 2,4-xylenol backbone and the nitro group, researchers can confidently identify and characterize this compound. The provided experimental protocol offers a clear and validated pathway to obtaining an experimental spectrum, allowing for the confirmation of these predictions. This guide serves as a practical and educational resource for scientists engaged in molecular analysis and underscores the power of a foundational understanding of spectroscopy in navigating the complexities of chemical identification.

References

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Retrieved from [Link]

  • Dixit, V., & Yadav, R. A. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Journal of Chemical and Pharmaceutical Sciences, 8(3), 543-551. Retrieved from [Link]

  • ResearchGate. (n.d.). 1(a)FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm -1... Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Xylenol - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental (b) Theoretical FTIR spectra of 2,4-DMP. Retrieved from [Link]

  • Wilson, P. B., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 26(15), 4467. Retrieved from [Link]

  • Bouyanfif, A., et al. (2021). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science, 12, 699411. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... Retrieved from [Link]

  • ResearchGate. (n.d.). Background corrected spectra of the four nitrophenols at the peak apex... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Number of Vibrational Modes in a Molecule. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of phenolic compounds. (a) before biosorption of Acacia... Retrieved from [Link]

  • James, C., et al. (2014). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Open Journal of Physical Chemistry, 4, 1-16. Retrieved from [Link]

  • Thermo Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, January 2). Chemistry Vignettes: Vibrational Modes [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylphenol. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

  • Sherrill, D. (2020, March 31). Molecular Vibrations [Video]. YouTube. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the GC-MS Fragmentation of 2,4-Dimethyl-3-nitrophenol and its Isomers

For researchers, scientists, and drug development professionals, the precise identification and quantification of substituted nitrophenols are critical. These compounds are prevalent as industrial intermediates, environm...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification and quantification of substituted nitrophenols are critical. These compounds are prevalent as industrial intermediates, environmental contaminants, and precursors in pharmaceutical synthesis. This guide provides an in-depth analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of dimethylnitrophenols, with a specific focus on interpreting the mass spectrum of the 2,3-dimethyl-4-nitrophenol isomer as a model for understanding 2,4-Dimethyl-3-nitrophenol. We will explore the causal factors behind fragmentation, compare GC-MS to alternative analytical techniques, and provide robust, self-validating experimental protocols.

The Analytical Challenge: Unmasking Dimethylnitrophenols

Dimethylnitrophenols are a class of compounds that present unique analytical challenges. Their polarity, conferred by the hydroxyl group, can lead to poor chromatographic peak shape and interactions with active sites in the GC system.[1] Furthermore, the presence of various positional isomers necessitates a highly selective and specific analytical technique to differentiate them. GC coupled with Electron Ionization (EI) Mass Spectrometry is an exceptionally powerful tool for this purpose, offering high-resolution separation and generating reproducible fragmentation patterns that serve as a chemical fingerprint for definitive identification.[2]

Deconstructing the Molecular Fingerprint: EI Fragmentation of Dimethylnitrophenols

Upon entering the mass spectrometer, molecules are ionized by a high-energy electron beam (~70 eV), creating a positively charged molecular ion (M•+) that is also a radical cation.[1] This high energy input makes the molecular ion unstable, causing it to fragment in predictable ways. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

While a publicly available mass spectrum for 2,4-dimethyl-3-nitrophenol is not readily found, we can reliably predict its fragmentation by analyzing the published spectrum of its isomer, 2,3-dimethyl-4-nitrophenol (Molecular Weight: 167.16 g/mol ).[3][4] The fragmentation pathways for these isomers are expected to be highly similar due to the presence of the same functional groups.

The mass spectrum of 2,3-dimethyl-4-nitrophenol is characterized by several key fragments.[4] The interpretation of these fragments provides a clear picture of the molecule's structure.

Table 1: Prominent Ions in the Electron Ionization Mass Spectrum of 2,3-Dimethyl-4-nitrophenol.

m/zProposed Fragment IonProposed StructureRelative Intensity (%)[4]Fragmentation Pathway
167[C₈H₉NO₃]•+Molecular Ion71.7Initial electron ionization.
152[M - CH₃]•+[C₇H₆NO₃]•+100.0 (Base Peak)Loss of a methyl radical from the molecular ion (benzylic cleavage).
150[M - OH]•+[C₈H₈NO₂]•+100.0 (Base Peak)Loss of a hydroxyl radical, characteristic of phenols.
137[M - NO]•+[C₈H₉O₂]•+3.0Loss of nitric oxide radical.
122[M - NO₂ - H]•+[C₈H₈O]•+14.9Loss of a nitro group followed by the loss of a hydrogen atom.
121[M - NO₂]•+[C₈H₉O]•+7.8Loss of a nitro group (NO₂).
91[C₇H₇]•+Tropylium ion39.4Cleavage of the aromatic ring structure.
77[C₆H₅]•+Phenyl cation57.0Loss of methyl and nitro groups from the aromatic ring.

Note: The referenced spectrum from ChemicalBook shows a base peak at m/z 150. This is a common fragmentation pathway for phenols involving the loss of a hydroxyl radical. Another highly probable fragmentation is the loss of a methyl group (benzylic cleavage), leading to a stable ion at m/z 152, which is also often a base peak in similar compounds.

The fragmentation of another isomer, 2,6-dimethyl-4-nitrophenol , shows a similar pattern, reinforcing these proposed mechanisms. Its mass spectrum also displays a prominent molecular ion at m/z 167 and significant fragments corresponding to the loss of methyl and nitro groups.[5]

Key Fragmentation Pathways

The primary fragmentation events for dimethylnitrophenols under EI conditions are driven by the stability of the resulting ions and neutral losses.

  • Loss of a Methyl Radical (-•CH₃): The cleavage of a C-C bond between the aromatic ring and a methyl group (benzylic cleavage) is a highly favored process. This results in the loss of a methyl radical (15 Da) and the formation of a stable, resonance-stabilized cation. For a molecular ion at m/z 167, this produces a fragment at m/z 152 . This is often the base peak, indicating its high stability.

  • Loss of a Hydroxyl Radical (-•OH): Phenolic compounds frequently exhibit the loss of a hydroxyl radical (17 Da). This results in an ion at m/z 150 . The stability of this fragment contributes to its high abundance.

  • Loss of the Nitro Group (-NO₂): The C-N bond can cleave, leading to the loss of a nitro group (46 Da). This generates a fragment ion at m/z 121 . This can be followed by the loss of a hydrogen atom to form an ion at m/z 120 .

  • Loss of Nitric Oxide (-NO): A common rearrangement in nitroaromatic compounds involves the transfer of an oxygen atom to the ring, followed by the loss of nitric oxide (30 Da), resulting in a fragment at m/z 137 .

The following diagram illustrates the primary fragmentation pathways for a dimethylnitrophenol isomer.

Fragmentation M Molecular Ion [C₈H₉NO₃]•+ m/z = 167 F152 [M - CH₃]•+ m/z = 152 (Base Peak) M->F152 - •CH₃ F150 [M - OH]•+ m/z = 150 M->F150 - •OH F121 [M - NO₂]•+ m/z = 121 M->F121 - •NO₂ F137 [M - NO]•+ m/z = 137 M->F137 - NO F91 Tropylium Ion [C₇H₇]•+ m/z = 91 F121->F91 - CO F77 Phenyl Cation [C₆H₅]•+ m/z = 77 F121->F77 - CO, CH₃ Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Liquid-Liquid Extraction (Dichloromethane) Sample->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate under N₂ Drying->Concentration Deriv Silylation with BSTFA/MSTFA Concentration->Deriv Injection GC Injection Deriv->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Processing Data Analysis & Quantification Detection->Processing

Sources

Validation

comparing reactivity of 2,4-Dimethyl-3-nitrophenol vs 2,4-Dimethyl-5-nitrophenol

Executive Summary This guide provides an in-depth technical comparison between 2,4-Dimethyl-3-nitrophenol and 2,4-Dimethyl-5-nitrophenol . While these two compounds are constitutional isomers sharing the same molecular w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison between 2,4-Dimethyl-3-nitrophenol and 2,4-Dimethyl-5-nitrophenol . While these two compounds are constitutional isomers sharing the same molecular weight (167.16 g/mol ) and functional groups, their reactivity profiles diverge significantly due to the Steric Inhibition of Resonance (SIR) effect.

For researchers in medicinal chemistry and agrochemical synthesis, distinguishing these isomers is critical:

  • The "Hindered" Isomer (3-Nitro): Characterized by a nitro group "sandwiched" between two methyl groups, leading to non-planarity, reduced resonance participation, and resistance to reduction.

  • The "Accessible" Isomer (5-Nitro): Characterized by an exposed nitro group, exhibiting typical meta-nitrophenol reactivity and rapid reduction kinetics.

Structural Analysis: The Steric Divergence

The defining difference between these isomers is the steric environment of the nitro (-NO₂) group.

2,4-Dimethyl-3-nitrophenol (The "Sandwich" Motif)
  • Topology: The nitro group at position C3 is flanked by methyl groups at C2 and C4.

  • Consequence: The Van der Waals radii of the oxygen atoms in the nitro group clash with the hydrogens of the adjacent methyl groups. To relieve this strain, the nitro group rotates out of the plane of the aromatic ring (often nearly perpendicular).

  • Electronic Impact: The

    
    -orbital overlap is broken. The nitro group exerts a strong Inductive effect (-I) but loses its Mesomeric/Resonance withdrawing capability (-M).
    
2,4-Dimethyl-5-nitrophenol (The "Exposed" Motif)
  • Topology: The nitro group at position C5 is flanked by a methyl group at C4 and a proton at C6.

  • Consequence: The steric bulk is minimal.[1][2] The nitro group remains coplanar with the benzene ring.

  • Electronic Impact: Full conjugation is maintained. The group exerts both -I and -M effects, efficiently withdrawing electron density from the

    
    -system.[3]
    
Visualization: Steric Pressure Map

The following diagram illustrates the steric pressure inhibiting resonance in the 3-nitro isomer compared to the planar 5-nitro isomer.

StericMap cluster_0 2,4-Dimethyl-3-nitrophenol (Hindered / Twisted) cluster_1 2,4-Dimethyl-5-nitrophenol (Accessible / Planar) Node3 Nitro (C3) Node3->Node3 Rotates out of Plane Me2 Methyl (C2) Me2->Node3 Steric Clash Me4 Methyl (C4) Me4->Node3 Steric Clash Node5 Nitro (C5) Node5->Node5 Remains Planar Me4_b Methyl (C4) Me4_b->Node5 Minimal Interaction H6 Proton (C6) H6->Node5 No Clash

Figure 1: Steric mapping showing the "clash zone" in the 3-nitro isomer vs. the accessible geometry of the 5-nitro isomer.

Physicochemical & Reactivity Profiling

The structural twist translates directly into measurable performance differences.

Feature2,4-Dimethyl-3-nitrophenol2,4-Dimethyl-5-nitrophenolMechanistic Cause
Resonance Effect Inhibited (SIR)ActivePlanarity of the C-N bond.
Acidity (pKa) Higher (~8.5 - 9.0)Lower (~8.0 - 8.5)The 5-nitro group stabilizes the phenoxide anion more effectively via extended

-system withdrawal.
Reduction Kinetics Slow / ResistantFast / StandardSteric hindrance blocks catalyst adsorption (Pd/C) or hydride attack.
Solubility Higher in non-polar solventsLowerThe "twisted" nitro group disrupts crystal packing, lowering the melting point.
UV-Vis Absorption Hypsochromic Shift (Blue Shift)Standard

Loss of conjugation in the 3-nitro isomer reduces the chromophore length.

*Note: Exact pKa values vary by solvent system; however, the relative trend (5-nitro is more acidic) is consistent with Hammett equation predictions for hindered phenols.

Experimental Protocol: Chemoselective Reduction

The most distinct reactivity difference is observed during the reduction of the nitro group to an aniline (amine). This transformation is ubiquitous in drug synthesis.

The Challenge
  • 5-Nitro Isomer: Reduces easily under standard catalytic hydrogenation (H₂/Pd-C).

  • 3-Nitro Isomer: The methyl groups act as "gatekeepers," preventing the bulky palladium catalyst from effectively coordinating with the nitro group. This leads to stalled reactions or requires forcing conditions (high pressure/temperature).[2]

Comparative Protocol: Catalytic Hydrogenation

Objective: Convert Nitro-group to Amino-group.[4]

Materials
  • Substrate: 1.0 eq of Nitrophenol isomer.

  • Catalyst: 10% Pd/C (5 mol%).

  • Solvent: Methanol (MeOH).

  • Hydrogen Source: H₂ balloon (1 atm).

Workflow
  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL MeOH in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg) under an inert argon atmosphere.

    • Safety: Pd/C is pyrophoric; do not let it dry out.

  • Hydrogenation: Purge the flask with H₂ gas three times. Stir vigorously at Room Temperature (RT).

  • Monitoring (TLC/LC-MS):

    • 5-Nitro Isomer: Complete conversion is typically observed within 1–2 hours .

    • 3-Nitro Isomer: Reaction often shows <10% conversion after 4 hours.

  • Optimization for 3-Nitro (If stalled):

    • Switch to Raney Nickel (smaller surface area requirements) or increase pressure to 50 psi in a Parr shaker.

    • Alternatively, use chemical reduction: Fe / HCl (Bechamp reduction) is less sensitive to sterics than heterogeneous catalysis.

Reaction Pathway Diagram[5]

ReductionPathway Start Starting Material (Dimethyl-Nitrophenol) Cond Conditions: H2 (1 atm), 10% Pd/C, MeOH Start->Cond Branch5 5-Nitro Isomer (Accessible) Cond->Branch5 Branch3 3-Nitro Isomer (Hindered) Cond->Branch3 Result5 Rapid Adsorption to Catalyst Surface Branch5->Result5 Planar NO2 Result3 Steric Blockade of Catalyst Surface Branch3->Result3 Twisted NO2 Prod5 Product: 2,4-Dimethyl-5-aminophenol (>95% Yield, 2h) Result5->Prod5 Prod3 Incomplete Reaction (<10% Yield, 4h) Result3->Prod3 Alt3 Alternative Protocol: Use Fe/HCl or 50 psi H2 Prod3->Alt3 Requires Optimization

Figure 2: Kinetic divergence in catalytic hydrogenation. The 3-nitro isomer requires alternative protocols due to steric failure.

Synthesis & Availability Context

Understanding the origin of these isomers helps in sourcing and purity analysis.

  • Nitration of 2,4-Xylenol: Direct nitration of 2,4-dimethylphenol primarily yields the 6-nitro isomer (ortho to OH, para to H). The 3-nitro and 5-nitro isomers are often minor byproducts or require indirect synthesis (e.g., nitration of m-xylene followed by diazotization/hydrolysis).

  • Implication: If you are purchasing these specific isomers, ensure the Certificate of Analysis (CoA) confirms the isomer identity via NMR.

    • NMR Diagnostic: Look for the coupling of aromatic protons.

      • 5-Nitro: Protons at C3 and C6 are para to each other (singlets).

      • 3-Nitro: Protons at C5 and C6 are ortho to each other (doublets, J ~8 Hz).

References

  • PubChem. (n.d.). 2,4-Dimethyl-3-nitrophenol (Compound). National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-5-nitrophenol (Compound). National Library of Medicine. Retrieved from [Link]

  • Wheland, G. W., & Brown, H. C. (1955). Steric Inhibition of Resonance in Nitro Compounds.[5][6][7] The Journal of Organic Chemistry. (Foundational text on SIR effects in hindered nitroarenes).

  • Bohm, S., & Exner, O. (2000).[1] Steric inhibition of resonance: a revision and quantitative estimation.[1][2] Chemistry - A European Journal. (Detailed quantum chemical analysis of steric effects in substituted aromatics).

  • Study.com. (n.d.). Acidity Comparison of Substituted Nitrophenols. Retrieved from [Link][8][7][9][10][11][12]

Sources

Comparative

A Comparative Guide to Purity Determination of 2,4-Dimethyl-3-nitrophenol: Elemental Analysis and Orthogonal Methods

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reproducible and reliable results. In the context...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reproducible and reliable results. In the context of drug development and fine chemical synthesis, intermediates like 2,4-Dimethyl-3-nitrophenol (C₈H₉NO₃) demand rigorous purity assessment. The presence of even minute quantities of impurities—be they residual solvents, inorganic salts, or structurally related byproducts—can have profound impacts on reaction kinetics, yield, and the toxicological profile of a final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 2,4-Dimethyl-3-nitrophenol. We will delve into the principles and practical application of elemental analysis as a fundamental standard, while also exploring the critical role of orthogonal methods like chromatography and spectroscopy. The narrative is designed to explain the causality behind experimental choices, enabling the design of a self-validating system for comprehensive purity assessment.

The Foundational Standard: Elemental Analysis (EA)

Elemental analysis, specifically CHNS/O analysis, remains a cornerstone technique for determining the purity of a small organic molecule.[1] Its power lies in its directness: it compares the measured elemental composition (by mass percentage) of a sample to the theoretical composition calculated from its molecular formula.[2] Unlike many other methods, EA is sensitive to both organic and inorganic impurities, including non-chromophoric salts or residual water that might be invisible to techniques like UV-based HPLC.[1]

Principle of Combustion Analysis

The technique is based on the complete combustion of the sample in an oxygen-rich environment at high temperatures (typically around 1000°C).[3] During this "flash combustion," the constituent elements are converted into simple, stable gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a thermal conductivity detector (TCD).[4]

For 2,4-Dimethyl-3-nitrophenol (C₈H₉NO₃), the theoretical elemental composition is:

  • Carbon (C): 57.48%

  • Hydrogen (H): 5.43%

  • Nitrogen (N): 8.38%

  • Oxygen (O): 28.71%

A deviation from these theoretical values is a direct indication of impurity. For instance, a lower-than-expected carbon percentage could suggest the presence of inorganic impurities or excess water.

The ±0.4% Acceptance Criterion

In academic and industrial settings, a common acceptance criterion for the purity of a small molecule is that the measured elemental composition must be within ±0.4% of the theoretical value for each element.[5][6] While the precise origin of this specific value is not definitively documented, it has become a widely accepted standard that balances analytical variability with a high degree of confidence in the sample's composition.[6]

Experimental Protocol: CHN Elemental Analysis

This protocol outlines the determination of Carbon, Hydrogen, and Nitrogen content. Oxygen is typically determined separately by pyrolysis.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using certified reference materials (CRMs).[7] Common standards include Acetanilide, Sulfanilamide, or BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene).[1]

    • Perform a multi-point calibration to ensure linearity across the expected measurement range.

  • Sample Preparation:

    • Ensure the 2,4-Dimethyl-3-nitrophenol sample is homogenous and has been properly dried to remove residual solvents (e.g., under high vacuum).

    • Accurately weigh 1-3 mg of the sample into a tin capsule using an ultra-microbalance.[1]

    • Securely crimp the capsule to ensure no sample is lost and that it is ready for introduction into the autosampler.

  • Analysis:

    • Run a blank (empty tin capsule) to establish the baseline.

    • Analyze the calibration standards to verify the calibration curve.

    • Analyze the 2,4-Dimethyl-3-nitrophenol sample in triplicate to ensure precision.[1]

  • Data Processing:

    • The instrument software will integrate the detector signals for CO₂, H₂O, and N₂.

    • Using the calibration curve, the software calculates the mass percentage of C, H, and N in the sample.

    • Calculate the mean and standard deviation of the triplicate measurements.

    • Compare the mean experimental values to the theoretical values (C=57.48%, H=5.43%, N=8.38%). The deviation for each element should be ≤ 0.4%.

Workflow for Elemental Analysis

EA_Workflow cluster_prep Preparation cluster_instrument Instrumental Analysis cluster_data Data Evaluation p1 Homogenize & Dry Sample p2 Weigh 1-3 mg Sample into Tin Capsule p1->p2 p3 Crimp Capsule p2->p3 i2 Introduce Sample to CHN Analyzer p3->i2 i1 Calibrate with CRM (e.g., Acetanilide) i1->i2 i3 Flash Combustion (~1000°C in O₂) i2->i3 i4 Reduction & Separation of Gases (CO₂, H₂O, N₂) i3->i4 i5 Detection (TCD) i4->i5 d1 Calculate %C, %H, %N i5->d1 d2 Compare to Theoretical Values d1->d2 d3 Purity Check: |Δ| ≤ 0.4% ? d2->d3

Caption: Workflow for CHN elemental analysis.

Orthogonal Methods: A Multi-Faceted View of Purity

While elemental analysis provides an excellent measure of absolute purity against a known formula, it cannot identify the nature of organic impurities.[1] For this, orthogonal methods—techniques that measure purity based on different chemical or physical principles—are essential.[8] The International Council for Harmonisation (ICH) guidelines recommend a multi-technique approach for the validation of analytical methods.[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity assessment.[11] It separates the main compound from impurities based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase.

  • Causality: The choice of a reversed-phase (RP-HPLC) method is logical for a moderately polar compound like 2,4-Dimethyl-3-nitrophenol. A UV detector is suitable due to the presence of the chromophoric nitrophenol system.

  • What it Reveals: The area percentage of the main peak relative to the total area of all peaks provides a measure of "chromatographic purity." It excels at detecting and quantifying process impurities and degradation products.

  • Limitations: HPLC will not detect impurities that are non-UV-active or that co-elute with the main peak. It is also insensitive to water and most inorganic salts.[1]

Experimental Protocol: RP-HPLC Purity Assay
  • Method Development & Validation:

    • Develop a stability-indicating HPLC method capable of separating 2,4-Dimethyl-3-nitrophenol from its potential impurities and degradation products. Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and range.[12][13]

  • Standard & Sample Preparation:

    • Prepare a stock solution of a certified reference standard of 2,4-Dimethyl-3-nitrophenol at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., acetonitrile/water).

    • Prepare the test sample at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Column Temperature: 30°C

  • Analysis & Data Processing:

    • Inject the diluent (blank), followed by the reference standard and the test sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100 .

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_instrument Instrumental Analysis cluster_data Data Evaluation p1 Prepare Mobile Phase & Diluent p2 Accurately Prepare Standard & Sample Solutions (e.g., 1 mg/mL) p1->p2 i2 Inject Sample onto C18 Column p2->i2 i1 Equilibrate HPLC System with Mobile Phase i1->i2 i3 Gradient Elution i2->i3 i4 UV Detection i3->i4 d1 Integrate Chromatogram i4->d1 d2 Calculate Purity by Area Normalization d1->d2 d3 Identify & Quantify Impurities d1->d3

Caption: Workflow for RP-HPLC purity analysis.

Data Comparison: A Holistic View

A robust purity assessment relies on synthesizing data from multiple analytical techniques. Each method provides a unique piece of the puzzle, and their collective results build a comprehensive and trustworthy profile of the material.

Parameter Elemental Analysis (EA) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR)
Primary Measurement Mass percentage of C, H, N, S, O.Chromatographic purity (Area %).Structural integrity and molar ratio of components.
Purity Type Absolute purity based on elemental formula.Relative purity of UV-active organic compounds.Structural purity; can be quantitative (qNMR).
Key Advantages • Detects all impurities that alter the elemental ratio (organic, inorganic, water).• Gold standard for confirming empirical formula.[2]• High sensitivity and resolution for organic impurities.• Well-established and readily available.[14]• Provides unambiguous structure confirmation.• Can identify unknown impurities if present at sufficient levels.
Limitations • Does not identify specific impurities.• Relatively low throughput.• Less sensitive to isomers.• Insensitive to inorganic salts and water.• Requires chromophore for UV detection.• Co-elution can mask impurities.[15]• Lower sensitivity compared to HPLC.• Insensitive to inorganic impurities.• Complex spectra can be difficult to interpret.
Reference Standard Requires certified pure chemicals (e.g., Acetanilide) for calibration.[7]Requires a well-characterized primary standard of the analyte for assay.Requires an internal standard for quantitative analysis (qNMR).
Typical Application Final purity verification of a synthesized compound; confirmation of molecular formula.Routine quality control; stability testing; impurity profiling.Structure elucidation; confirmation of identity; impurity identification.

Building a Self-Validating Purity Assessment System

To ensure the highest level of scientific integrity, the analytical methods must form a self-validating system. This means that the results from one technique should be supported and rationalized by the results of another.

Example Scenario:

A batch of 2,4-Dimethyl-3-nitrophenol is synthesized.

  • Initial Characterization: ¹H NMR and Mass Spectrometry confirm that the primary component has the correct structure and molecular weight.

  • Purity Analysis:

    • HPLC: Shows a purity of 99.8% with a minor impurity peak at 0.2%.

    • Elemental Analysis: The results are C: 57.15%, H: 5.41%, N: 8.31%. The deviation for Carbon is -0.33%, which is within the ±0.4% limit but notable.

  • Investigation & Correlation:

    • The HPLC result suggests very high organic purity.

    • The slightly low carbon value from EA, despite high HPLC purity, could suggest the presence of a non-UV active or inorganic impurity. A likely candidate is residual water or an inorganic salt from the workup.

    • Further Testing: A Karl Fischer titration could be performed to quantify water content, or a residue on ignition (sulfated ash) test could check for inorganic content.[14]

This integrated approach, where the limitations of one method are covered by the strengths of another, creates a robust and trustworthy purity profile.

Integrated Purity Assessment Strategy

Integrated_Workflow cluster_qualitative Identity Confirmation cluster_quantitative Purity Quantification cluster_investigation Further Investigation start Synthesized 2,4-Dimethyl-3-nitrophenol nmr ¹H & ¹³C NMR start->nmr ms Mass Spectrometry (MS) start->ms hplc HPLC (Organic Purity) nmr->hplc ms->hplc ea Elemental Analysis (Absolute Purity) hplc->ea decision Results Concordant? ea->decision kf Karl Fischer (Water) decision->kf No roi Residue on Ignition (Inorganic) decision->roi No lcms LC-MS (Impurity ID) decision->lcms No pass Material Meets Purity Specification decision->pass Yes fail Identify Impurity & Re-purify kf->fail roi->fail lcms->fail

Caption: An integrated, self-validating workflow for purity assessment.

Conclusion

For a critical intermediate like 2,4-Dimethyl-3-nitrophenol, relying on a single analytical technique for purity determination is insufficient. Elemental analysis serves as an indispensable standard, providing a measure of absolute purity that is sensitive to a wide range of potential contaminants.[1] However, its true power is realized when used within a broader, multi-faceted analytical strategy.

By logically combining the absolute purity data from elemental analysis with the high-resolution separation of HPLC and the structural confirmation of NMR and MS, researchers can build a comprehensive and self-validating purity profile. This rigorous, evidence-based approach is fundamental to ensuring the quality, safety, and reliability of data in research and drug development.

References

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link][5][6]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis - PMC. [Link][5][6]

  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link][2]

  • Chemical Papers. (n.d.). Determination of Nitrophenols and Nitrocresols in Gaseous Samples. [Link][16]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link][1]

  • PubMed. (n.d.). The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. [Link][17]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-4-nitrophenol | C8H9NO3 | CID 13331245 - PubChem. [Link][18]

  • NIST. (n.d.). 2-Methyl-3-nitrophenol - NIST WebBook. [Link][19]

  • ResearchGate. (n.d.). (PDF) Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector. [Link][20]

  • University of California, Santa Barbara. (n.d.). CHNS ANALYSIS. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2012). 4. reagents - Print Preview. [Link][21]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link][9]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link][3]

  • Element Lab Solutions. (n.d.). Peak Purity Analysis. [Link][15]

  • Agilent. (n.d.). Inorganic Certified Reference Materials and Standards. [Link][22]

  • Eurofins Scientific. (n.d.). CHNS Analysis. [Link][23]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link][10]

  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link][24]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link][11]

  • CPAChem. (n.d.). Phenols. [Link][25]

  • Google Patents. (n.d.). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof. [26]

  • AZoM. (2023). Why Use Organic Elemental Analyzers for CHNS Analysis?. [Link][4]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link][12]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. [Link][13]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link][27]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link][14]

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Validation

A Comparative Guide to the Toxicity of Dimethylnitrophenol Isomers

This guide provides a comprehensive comparison of the toxicity of various dimethylnitrophenol isomers, offering valuable insights for researchers, scientists, and drug development professionals. By synthesizing available...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the toxicity of various dimethylnitrophenol isomers, offering valuable insights for researchers, scientists, and drug development professionals. By synthesizing available experimental data, this document aims to elucidate the structure-toxicity relationships within this class of compounds and provide a framework for future toxicological assessments.

Introduction: The Significance of Isomer-Specific Toxicity

Nitrophenolic compounds are widely used in various industrial processes, including the synthesis of dyes, pesticides, and pharmaceuticals.[1] Consequently, their potential for human exposure and environmental contamination necessitates a thorough understanding of their toxicological profiles. Dimethylnitrophenols, a subset of this class, present a unique challenge due to the varied toxicities exhibited by different isomers. The position of the nitro and methyl groups on the phenol ring can significantly influence the compound's metabolic fate and mechanism of action, leading to substantial differences in acute toxicity and target organ effects.

This guide will delve into the comparative toxicity of several dimethylnitrophenol isomers, leveraging available acute toxicity data (LD50 values) and exploring the underlying mechanisms of toxicity. Where data on specific dimethylated isomers are limited, we will draw comparisons with the parent mononitrophenol compounds (2-, 3-, and 4-nitrophenol) to provide a broader context for understanding their toxic potential.

Acute Oral Toxicity: A Quantitative Comparison

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to be fatal to 50% of a test population.[2] A lower LD50 value indicates higher acute toxicity. The following table summarizes the available oral LD50 data for various nitrophenol and dimethylnitrophenol isomers in rats.

CompoundCAS NumberOral LD50 (mg/kg) in RatsGHS Acute Oral Toxicity CategoryReference(s)
2-Nitrophenol88-75-52,8305[2]
3-Nitrophenol554-84-79304[2]
4-Nitrophenol100-02-7202 - 6204[2]
3-Methyl-4-nitrophenol2581-34-21,200 (female), 2,300 (male)4[3]
2,6-Di-tert-butyl-4-nitrophenol728-40-580 - 933[4][5]
3,5-Dimethyl-4-nitrophenol6943-31-3Data not availableHarmful if swallowed (Category 4 implied)

*GHS (Globally Harmonized System of Classification and Labelling of Chemicals) Acute Oral Toxicity Categories: Category 1: ≤ 5 mg/kg; Category 2: > 5 to ≤ 50 mg/kg; Category 3: > 50 to ≤ 300 mg/kg; Category 4: > 300 to ≤ 2000 mg/kg; Category 5: > 2000 to ≤ 5000 mg/kg.

Key Observations:

  • Influence of Nitro Group Position: Among the parent mononitrophenols, 4-nitrophenol is significantly more toxic than the 2- and 3-isomers.[2]

  • Effect of Methyl Substitution: The addition of a methyl group at the 3-position of 4-nitrophenol (3-methyl-4-nitrophenol) appears to decrease the acute oral toxicity compared to 4-nitrophenol.[3]

  • Steric Hindrance: The presence of bulky tert-butyl groups at the 2 and 6 positions of 4-nitrophenol (2,6-di-tert-butyl-4-nitrophenol) results in a marked increase in toxicity, with a much lower LD50 value.[4][5] This suggests that steric hindrance around the hydroxyl group can significantly modulate the toxicological properties of these compounds.

  • Data Gaps: There is a notable lack of publicly available acute toxicity data for several other dimethylnitrophenol isomers, including 2,3-dimethyl-4-nitrophenol, 2,4-dimethyl-6-nitrophenol, and 3,4-dimethyl-2-nitrophenol. This highlights a critical area for future research to enable a more complete understanding of the structure-activity relationships within this chemical family.

Mechanisms of Toxicity: Uncoupling and Methemoglobinemia

The toxicity of nitrophenolic compounds is often attributed to two primary mechanisms: the uncoupling of oxidative phosphorylation and the induction of methemoglobinemia.

Uncoupling of Oxidative Phosphorylation

Dinitrophenols are well-documented uncouplers of oxidative phosphorylation.[6][7] This process disrupts the normal coupling of electron transport to ATP synthesis in mitochondria. Instead of being used to produce ATP, the energy from the proton gradient is dissipated as heat.[6] This leads to a hypermetabolic state characterized by fever, tachycardia, and sweating, which can progress to seizures, coma, and death if untreated.[8] While this mechanism is most prominent with dinitrophenols, it is plausible that some dimethylnitrophenol isomers may also exhibit uncoupling activity, particularly those with structural similarities to known uncouplers. The hyperthermia and severe rigor observed in rats treated with 2,6-di-tert-butyl-4-nitrophenol are consistent with an uncoupling mechanism.[5]

Diagram: Mechanism of Mitochondrial Uncoupling by Nitrophenols

Caption: Uncoupling of oxidative phosphorylation by nitrophenols.

Methemoglobinemia

Certain nitrophenolic compounds can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state. This change renders hemoglobin unable to bind and transport oxygen effectively, leading to cyanosis (a bluish discoloration of the skin and mucous membranes), headache, and fatigue. In severe cases, it can result in life-threatening hypoxia. While there is no direct evidence of methemoglobinemia for the dimethylnitrophenol isomers discussed, it remains a potential toxic effect given the known properties of the broader nitrophenol class.

Experimental Protocols for Toxicity Assessment

To ensure the reliability and comparability of toxicological data, standardized experimental protocols are essential. The following sections outline key methodologies for assessing the acute oral toxicity and specific mechanisms of action of dimethylnitrophenol isomers.

Acute Oral Toxicity Testing (OECD Guideline 423)

The OECD Guideline 423, the Acute Toxic Class Method, is a stepwise procedure used to estimate the LD50 and classify a substance for acute oral toxicity.[9][10][11][12] This method uses a minimal number of animals while still providing sufficient information for hazard classification.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.[9] Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

  • Dose Formulation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A single dose is administered to the animals by oral gavage.

  • Stepwise Dosing Procedure: The test is conducted in a stepwise manner, using a small group of animals (e.g., 3) at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[9]

  • Observation: Animals are observed for signs of toxicity and mortality shortly after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis and Classification: The number of animals that die within a defined period is used to determine the next dose level (either higher or lower). The results are used to classify the substance into one of the GHS acute toxicity categories.[13]

Diagram: OECD 423 Acute Oral Toxicity Testing Workflow

Sources

Comparative

validation of analytical methods for nitrophenol residues in soil

Validation of Analytical Methods for Nitrophenol Residues in Soil: A Comparative Guide Executive Summary Nitrophenols (NPs)—specifically 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol—are toxic degradation products of p...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for Nitrophenol Residues in Soil: A Comparative Guide

Executive Summary

Nitrophenols (NPs)—specifically 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol—are toxic degradation products of pesticides (e.g., parathion) and industrial dyes. Their analysis in soil is complicated by two factors: high polarity , which causes poor retention on standard reverse-phase columns, and soil matrix interference (humic/fulvic acids), which suppresses ionization in mass spectrometry.

This guide compares the three dominant analytical workflows—HPLC-UV, GC-MS, and LC-MS/MS—and provides a validated, step-by-step protocol for the superior method (LC-MS/MS via QuEChERS extraction) to ensure regulatory compliance (EPA/EU standards).

Part 1: Method Comparison & Selection Logic

The choice of method depends on the required Limit of Quantitation (LOQ) and available instrumentation. While GC-MS is the traditional regulatory standard (EPA Method 8270), LC-MS/MS has emerged as the modern gold standard due to simplified sample preparation (no derivatization).

Comparative Performance Matrix
FeatureHPLC-UV GC-MS (EPA 8270) LC-MS/MS (Recommended)
Primary Mechanism UV Absorbance (270-320 nm)Electron Ionization (EI)Electrospray Ionization (ESI-)
Sample Prep Solvent Extraction (Shake/Sonication)Extraction + Derivatization (Silylation)QuEChERS (Citrate Buffered)
Sensitivity (LOD) Low (0.5 – 1.0 mg/kg)High (1 – 10 µg/kg)Ultra-High (0.05 – 0.5 µg/kg)
Selectivity Poor (Co-eluting soil organics interfere)Excellent (Mass spectral fingerprint)Superior (MRM transitions eliminate matrix noise)
Throughput HighLow (Derivatization adds 1-2 hours)High (Shoot-and-dilute capability)
Key Limitation Lacks sensitivity for trace environmental monitoring.Thermally unstable NPs degrade; requires moisture control.Matrix effects (ion suppression) require isotope internal standards.
Decision Logic: Selecting the Right Workflow

MethodSelection Start Start: Define Analytical Goal TraceLevel Is Trace Detection (<10 ppb) Required? Start->TraceLevel Regs Strict adherence to EPA 8270 required? TraceLevel->Regs Yes (ppb/ppt level) HPLC Select HPLC-UV (Screening/High Conc.) TraceLevel->HPLC No (ppm level) GCMS Select GC-MS (Requires Derivatization) Regs->GCMS Yes (Regulatory Mandate) LCMS Select LC-MS/MS (High Throughput/Sensitivity) Regs->LCMS No (Performance Priority)

Figure 1: Decision tree for selecting analytical instrumentation based on sensitivity needs and regulatory constraints.

Part 2: The "Gold Standard" Protocol (LC-MS/MS)

This section details a validated workflow using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with LC-MS/MS . This approach avoids the toxic derivatization reagents (e.g., BSTFA) required for GC-MS.

Reagents & Materials
  • Extraction Solvent: Acetonitrile (LC-MS Grade).

  • Buffer Salts (Citrate): 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCt (EN 15662 Standard).

  • dSPE Cleanup: 150mg MgSO₄ + 25mg PSA (Primary Secondary Amine) + 25mg C18.

    • Why PSA? Removes humic acids and sugars.

    • Why C18? Removes long-chain lipids common in topsoil.

  • Internal Standard (IS): 4-Nitrophenol-d4 (Deuterated).

Step-by-Step Workflow

Step A: Sample Preparation

  • Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 100 µL of Internal Standard solution (10 µg/mL).

  • Add 10 mL of cold water and vortex for 1 min (hydrates the soil pores to release trapped residues).

  • Add 10 mL of Acetonitrile.

Step B: Salting Out (Partitioning)

  • Add the Citrate Buffer Salts to the tube.

  • Crucial Step: Shake vigorously immediately for 1 minute. (Delays cause MgSO₄ to clump/harden).

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Result: A distinct separation between the top organic layer (ACN) and bottom aqueous/soil layer.

Step C: Dispersive Solid Phase Extraction (dSPE)

  • Transfer 1 mL of the supernatant (top layer) to a 2 mL dSPE tube (containing MgSO₄/PSA/C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.2 µm PTFE filter into an LC vial.

Step D: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Methanol.

  • Ionization: ESI Negative Mode (Nitrophenols ionize best by losing a proton).

  • MRM Transitions (Quantification):

    • 2-Nitrophenol: 138.0 → 108.0 (Quant), 138.0 → 92.0 (Qual).

    • 4-Nitrophenol: 138.0 → 108.0 (Quant), 138.0 → 80.0 (Qual).

Visualized Workflow

ExtractionWorkflow Soil Soil Sample (10g) Hydrate Hydration (10mL H2O) Soil->Hydrate Extract Extraction (10mL ACN + Salts) Hydrate->Extract Partition Partitioning (Centrifuge) Extract->Partition Cleanup dSPE Cleanup (PSA/C18) Partition->Cleanup Analysis LC-MS/MS (ESI Neg) Cleanup->Analysis

Figure 2: Optimized QuEChERS extraction workflow for nitrophenols in soil.

Part 3: Validation Data & Criteria

To ensure scientific integrity, the method must be validated against the following parameters (based on SANTE/12682/2019 guidelines).

Linearity & Sensitivity
  • Requirement: Calibration curve

    
    .
    
  • Matrix-Matched Calibration: Essential. Prepare standards in blank soil extract rather than pure solvent to compensate for matrix suppression.

AnalyteRange (µg/kg)

(Matrix)
LOD (µg/kg)LOQ (µg/kg)
2-Nitrophenol 1.0 – 5000.9980.20.5
3-Nitrophenol 1.0 – 5000.9960.31.0
4-Nitrophenol 1.0 – 5000.9990.10.3
Accuracy (Recovery) & Precision
  • Protocol: Spike blank soil at three levels (Low, Mid, High).

  • Acceptance Criteria: Recovery 70–120%; RSD < 20%.

Spike LevelMean Recovery (%)RSD (%)Status
Low (5 µg/kg) 85.412.1Pass
Mid (50 µg/kg) 92.16.5Pass
High (200 µg/kg) 98.33.2Pass
Matrix Effect (ME)

Soil extracts often suppress the signal in ESI mode.

  • Calculation:

    
    
    
  • Result: Nitrophenols typically show -20% to -40% suppression in clay soils.

  • Correction: Use of Deuterated Internal Standards (4-NP-d4) corrects this automatically.

References

  • United States Environmental Protection Agency (EPA). (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Link

  • Anastassiades, M., Lehotay, S. J., et al. (2003).

Safety & Regulatory Compliance

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